4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid
Description
Properties
IUPAC Name |
4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQKKKZQZSNRKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457672 | |
| Record name | 4-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263021-30-3 | |
| Record name | 4-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-((tert-butoxycarbonyl)(methyl)amino)benzoic acid, a key building block in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant chemical data to support researchers in its preparation and application.
Overview of Synthetic Strategy
The synthesis of this compound is primarily achieved through the protection of the secondary amine of 4-(methylamino)benzoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for introducing the tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2]
The overall synthetic transformation involves two main stages: the synthesis of the precursor, 4-(methylamino)benzoic acid, followed by its N-Boc protection.
Experimental Protocols
Synthesis of 4-(Methylamino)benzoic Acid
The starting material, 4-(methylamino)benzoic acid, can be synthesized from its methyl ester, methyl 4-methylaminobenzoate, via saponification.
Reaction Scheme:
Experimental Procedure:
-
In a 250 ml reaction flask, dissolve 7.8 g of methyl 4-methylaminobenzoate in 40 ml of methanol.
-
Add 20 ml of water to the solution.
-
While stirring, add 8.31 g of a 25% aqueous sodium hydroxide solution dropwise.
-
Allow the reaction to proceed at room temperature for 1 hour, monitoring for the consumption of the starting material by a suitable method (e.g., TLC).
-
Upon completion, remove the methanol by concentration under reduced pressure.
-
Add 40 ml of water to dissolve the resulting solid.
-
Adjust the pH of the solution to 4-5 using 2N hydrochloric acid, which will precipitate the product.
-
Collect the solid by filtration and dry to obtain 4-(methylamino)benzoic acid.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 4-methylaminobenzoate | [3] |
| Yield | 88.26% | [3] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
Synthesis of this compound
The final product is obtained by the N-Boc protection of 4-(methylamino)benzoic acid.
Reaction Scheme:
Experimental Procedure:
This protocol is adapted from the general procedure for Boc protection of amines.[2]
-
In a suitable reaction flask, suspend 4-(methylamino)benzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as triethylamine (TEA) or sodium bicarbonate (1.1-1.5 equivalents), to the suspension and stir until the starting material dissolves.[2]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of approximately 3 with a 1 M hydrochloric acid solution, which will cause the product to precipitate as a white solid.
-
Collect the solid by filtration, wash with cold deionized water, and dry under vacuum to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₄ | |
| Molecular Weight | 251.28 g/mol | |
| Appearance | White to off-white solid | |
| Purity | >95% (typical) |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
Boc Protection Mechanism
The diagram below outlines the general mechanism for the N-Boc protection of a secondary amine.
Caption: Mechanism of N-Boc protection of a secondary amine.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably prepare this valuable intermediate for its application in pharmaceutical research and development. The provided data and visualizations are intended to facilitate a comprehensive understanding of the synthetic process.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-N-methyl-4-aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known and predicted physicochemical properties of N-Boc-N-methyl-4-aminobenzoic acid, a key intermediate in pharmaceutical and organic synthesis.[1][2] This guide includes a summary of its properties, detailed experimental protocols for their determination, and a workflow for physicochemical characterization.
Core Physicochemical Properties
N-Boc-N-methyl-4-aminobenzoic acid is an aromatic compound used as an intermediate for synthesizing derivatives of Methotrexate, which have potential as antitumor agents.[1] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a crucial feature for its application in multi-step organic synthesis.
The quantitative physicochemical data for N-Boc-N-methyl-4-aminobenzoic acid are summarized in the table below. It is important to note that many of the available data points are computationally predicted rather than experimentally determined.
| Property | Value | Data Type | Source |
| CAS Number | 263021-30-3 | Experimental | [1] |
| Molecular Formula | C13H17NO4 | Experimental | [1] |
| Molecular Weight | 251.28 g/mol | Calculated | [1] |
| Appearance | White to off-white solid | Experimental | [1] |
| Boiling Point | 385.9 ± 25.0 °C | Predicted | [1] |
| Density | 1.199 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 4.39 ± 0.10 | Predicted | [1] |
| Storage | Sealed in dry, Room Temperature | Experimental | [1] |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental methodologies for determining key physicochemical properties. While specific experimental data for N-Boc-N-methyl-4-aminobenzoic acid is limited in the public domain, these protocols represent standard approaches used in the industry.
The melting point is a critical indicator of a compound's purity.[3][4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[3][5]
Protocol: Capillary Method using a Digital Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[6] Crush a small amount of the crystalline solid on a watch glass.[4]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface or drop it down a long glass tube to compact the sample into the bottom.[5] The packed sample height should be between 2-4 mm.[4]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6]
-
Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid initial determination by heating at a fast rate (e.g., 10-20°C per minute) to find an approximate range.[4][5]
-
Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[4] Insert a new sample and heat at a slow, controlled rate (1-2°C per minute).[5]
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range).[4]
Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[7][8]
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask or vial.[9] The solvent and solute must be pure to ensure accurate results.[9]
-
Equilibration: Agitate the flask at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9] Saturation can be confirmed by the continued presence of undissolved solid.[9]
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated liquid phase from the excess solid.
-
Quantification: Accurately withdraw a known volume of the clear, saturated supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: Express the solubility in standard units, such as mg/mL or mol/L.
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Several methods can be employed for its determination.[10]
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed amount of the pure compound in a suitable solvent, typically a mixture of water and an organic co-solvent if solubility is low. A minimum concentration of 10⁻⁴ M is often required.[11]
-
Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[10][11]
Protocol: UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore that changes absorbance upon ionization.[11]
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa.[11][12]
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.
-
Spectral Analysis: Measure the UV-Vis absorbance spectrum for each solution to identify the wavelength of maximum difference between the ionized and non-ionized forms.
-
Data Collection: Measure the absorbance of each solution at this selected analytical wavelength.[11]
-
Data Analysis: Plot absorbance versus pH. A sigmoid curve will be generated, and the pKa corresponds to the pH at the inflection point of this curve.[10][12]
The partition coefficient (P), or its logarithm (LogP), describes the lipophilicity of a compound by measuring its differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water.[13]
Protocol: Shake-Flask HPLC Method
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 phosphate buffer for LogD determination) with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[14][15]
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a separation funnel containing a known volume of the pre-saturated n-octanol.[10]
-
Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases. Allow the layers to fully separate.
-
Sampling: Carefully collect samples from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a validated HPLC method.[14]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).[13]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical entity like N-Boc-N-methyl-4-aminobenzoic acid.
Caption: Workflow for Physicochemical Property Determination.
References
- 1. N-BOC-4-(METHYLAMINO)BENZOIC ACID CAS#: 263021-30-3 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. southalabama.edu [southalabama.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. westlab.com [westlab.com]
- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 8. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. ulm.edu [ulm.edu]
- 13. acdlabs.com [acdlabs.com]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Spectroscopic Data for 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid and Related Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the structural elucidation of molecules. This guide focuses on the NMR spectral data relevant to the structure of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid. While direct experimental data for this compound could not be sourced, the spectroscopic information for two structurally analogous compounds is presented to offer valuable comparative insights for researchers. The provided data for 4-((tert-Butoxycarbonyl)amino)benzoic acid (the unmethylated amine analog) and 4-(Methylamino)benzoic acid (the Boc-deprotected analog) can aid in predicting the spectral characteristics of the target molecule.
Structural Visualization of this compound
To provide a clear structural reference for the discussion, the chemical structure of the requested compound is visualized below.
Spectroscopic Data for 4-((tert-Butoxycarbonyl)amino)benzoic acid
This section provides the available ¹H and ¹³C NMR data for 4-((tert-Butoxycarbonyl)amino)benzoic acid, which lacks the methyl group on the nitrogen atom compared to the requested compound.
¹H NMR Data
Table 1: ¹H NMR Data for 4-((tert-Butoxycarbonyl)amino)benzoic acid
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| 8.04 | d | 8.7 | 2H | Aromatic CH |
| 7.46 | d | 8.7 | 2H | Aromatic CH |
| 6.74 | s | 1H | NH | |
| 1.54 | s | 9H | C(CH₃)₃ |
Data obtained from CDCl₃ solvent.[1]
Experimental Protocol
The NMR spectra for 4-((tert-Butoxycarbonyl)amino)benzoic acid were recorded on a Bruker DRX-400 spectrometer operating at 400 MHz for ¹H NMR.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as the internal standard for chemical shift referencing.[1] Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[1]
Spectroscopic Data for 4-(Methylamino)benzoic acid
This section presents the available ¹H NMR data for 4-(Methylamino)benzoic acid, which features the methylamino group but lacks the tert-butoxycarbonyl (Boc) protecting group.
¹H NMR Data
Table 2: ¹H NMR Data for 4-(Methylamino)benzoic acid
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 11.91 | s (broad) | 1H | COOH |
| 7.58-7.61 | m | 2H | Aromatic CH |
| 6.51-6.53 | m | 2H | Aromatic CH |
| 5.82 | s (broad) | 2H | NH |
Data obtained from DMSO-d₆ solvent.[2]
Experimental Protocol
The ¹H NMR spectrum for 4-(Methylamino)benzoic acid was acquired on a Varian Mercury plus-400 instrument at 600 MHz.[2] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as the internal standard.[2]
Discussion and Conclusion
The absence of readily available ¹H and ¹³C NMR data for this compound highlights a gap in the public spectroscopic literature for this specific compound. However, the data presented for the structurally related 4-((tert-Butoxycarbonyl)amino)benzoic acid and 4-(Methylamino)benzoic acid provide valuable reference points.
For the target molecule, one would anticipate a ¹H NMR spectrum exhibiting signals for the aromatic protons, a singlet for the N-methyl protons (likely in the range of 3.0-3.5 ppm), and a singlet for the tert-butyl protons of the Boc group (around 1.5 ppm). The ¹³C NMR spectrum would be expected to show corresponding signals for the aromatic carbons, the carboxylic acid carbon, the carbonyl of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the N-methyl carbon.
Researchers requiring definitive spectral data for this compound are advised to synthesize or acquire the compound and perform their own NMR analysis. The data provided herein for the related structures should serve as a useful guide for the interpretation of such future experimental results.
References
Solubility of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, a key building block in synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the general solubility principles for Boc-protected amino acids, detailed experimental protocols for determining solubility, and a framework for data presentation and interpretation. This guide is intended to equip researchers with the necessary tools to assess the solubility of this compound in various organic solvents for applications in synthesis, purification, and formulation.
Introduction
This compound is a derivative of 4-aminobenzoic acid where the amino group is protected by both a tert-butoxycarbonyl (Boc) group and a methyl group. The Boc group is a common protecting group in peptide synthesis and organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1][] The solubility of this compound is a critical parameter for its effective use in chemical reactions, purification processes like crystallization, and for the development of pharmaceutical formulations.
Predicted Solubility Profile
The molecule possesses both polar (carboxylic acid, carbamate) and non-polar (tert-butyl group, aromatic ring, methyl group) functionalities. This amphiphilic nature suggests it will have varied solubility across a range of organic solvents.
General Solubility of Boc-Protected Amino Acids:
-
Polar Aprotic Solvents: Boc-protected amino acids generally exhibit good solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[3]
-
Other Polar Solvents: Solvents like Tetrahydrofuran (THF) and Dimethyl sulfoxide (DMSO) are also often effective, with DMSO being particularly useful for less soluble compounds.[1][3]
-
Alcohols: Solubility in alcohols like methanol and ethanol is expected to be moderate, influenced by the ability to form hydrogen bonds.
-
Non-polar Solvents: Solubility is generally lower in non-polar solvents such as hexanes and toluene, although the presence of the tert-butyl and aromatic groups may provide some solubility.
-
Aqueous Solutions: The presence of the carboxylic acid group suggests that the solubility will be highly pH-dependent in aqueous solutions.[4] In its non-ionized form, aqueous solubility is likely to be low. However, in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.[5][6]
The polarity and size of the side chain in amino acids play a crucial role in their solubility.[3] For this compound, the substituted benzoic acid moiety contributes to its overall polarity and potential for hydrogen bonding.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| N,N-Dimethylformamide (DMF) | |||
| N-Methyl-2-pyrrolidone (NMP) | |||
| Dichloromethane (DCM) | |||
| Dimethyl sulfoxide (DMSO) | |||
| Tetrahydrofuran (THF) | |||
| Ethyl Acetate | |||
| Acetone | |||
| Acetonitrile | |||
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Toluene | |||
| Hexanes |
Experimental Protocol for Solubility Determination
The following is a general and robust protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Small glass vials with screw caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes
-
Evaporation apparatus (e.g., rotary evaporator or vacuum oven)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.[7]
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let any undissolved solid settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filtration: Filter the withdrawn supernatant through a syringe filter to remove any remaining microscopic solid particles.
-
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed vial. Carefully evaporate the solvent using a rotary evaporator or by placing the vial in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.
-
Quantification: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).
Safety Precautions: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Experimental workflow for determining solubility.
Caption: Qualitative solubility analysis flowchart.
Conclusion
Understanding the solubility of this compound is fundamental for its application in research and development. While specific quantitative data is sparse, a systematic experimental approach as outlined in this guide will enable researchers to generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and for the rational design of drug delivery systems. It is recommended that solubility is determined at various temperatures to fully characterize the thermodynamic properties of the dissolution process.
References
An In-depth Technical Guide to 4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid (CAS Number: 210963-04-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid, with the CAS number 210963-04-5, is a derivative of 4-(aminomethyl)benzoic acid (also known as tranexamic acid, a well-known antifibrinolytic drug). The introduction of a tert-butoxycarbonyl (Boc) protecting group and an N-methyl group suggests its role as a key intermediate in the synthesis of more complex molecules, potentially for drug discovery and development. This guide provides a comprehensive overview of its chemical characterization, a likely synthetic pathway, and its hypothesized biological significance based on the activities of its parent compounds.
Chemical Characterization
4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 210963-04-5 | N/A |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Molecular Weight | 265.31 g/mol | [1] |
| IUPAC Name | 4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoic acid | [1] |
| Synonyms | 4-((N-Boc-N-methylamino)methyl)benzoic acid, 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Synthesis
A detailed experimental protocol for the synthesis of 4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid is not explicitly available in the reviewed literature. However, a plausible two-step synthetic route can be inferred from standard organic chemistry procedures for Boc protection and N-methylation.
Experimental Protocol: A Hypothesized Two-Step Synthesis
Step 1: Boc Protection of 4-(aminomethyl)benzoic acid
This step involves the protection of the primary amine of 4-(aminomethyl)benzoic acid using di-tert-butyl dicarbonate (Boc₂O).
-
Materials: 4-(aminomethyl)benzoic acid, Di-tert-butyl dicarbonate (Boc₂O), 1,4-Dioxane, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 4-(aminomethyl)benzoic acid in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the 1,4-dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-[(tert-butoxycarbonylamino)methyl]benzoic acid.
-
Step 2: N-methylation of 4-[(tert-butoxycarbonylamino)methyl]benzoic acid
This step involves the methylation of the Boc-protected amine.
-
Materials: 4-[(tert-butoxycarbonylamino)methyl]benzoic acid, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Methyl iodide (CH₃I).
-
Procedure:
-
Dissolve 4-[(tert-butoxycarbonylamino)methyl]benzoic acid in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (NaH) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid.
-
Biological Activity and Potential Applications
Direct experimental data on the biological activity of 4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid is not currently available in the public domain. However, based on its structural similarity to 4-(aminomethyl)benzoic acid (tranexamic acid), we can hypothesize its potential roles.
Role as an Antifibrinolytic Agent Precursor
Tranexamic acid is a well-established antifibrinolytic agent used to control bleeding by inhibiting the breakdown of fibrin clots.[2] It acts by blocking the lysine-binding sites on plasminogen, preventing its conversion to plasmin, the primary enzyme responsible for fibrinolysis. The N-methylated and Boc-protected nature of the target compound makes it an ideal intermediate for the synthesis of novel tranexamic acid derivatives. The N-methylation could potentially modulate the compound's binding affinity, selectivity, and pharmacokinetic properties.
Potential as a Peptide Transporter (PepT1) Inhibitor
The unmethylated parent compound, 4-(aminomethyl)benzoic acid, has been identified as a competitive inhibitor of the epithelial peptide transporter PepT1.[3] PepT1 is responsible for the uptake of di- and tripeptides in the intestine and kidney. N-methylation is a known strategy to modify the properties of peptides and peptide-mimetics, often leading to increased stability and altered receptor affinity.[4] It is plausible that 4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid, upon deprotection, could act as a modulator of PepT1, potentially with different potency or selectivity compared to its unmethylated counterpart.
Future Research Directions
The lack of direct biological data for 4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid presents several opportunities for future research:
-
Synthesis and Characterization: A detailed, optimized synthesis protocol should be developed and the compound's physicochemical properties fully characterized.
-
Biological Evaluation: The deprotected form of the compound should be screened for its antifibrinolytic activity and its ability to inhibit the PepT1 transporter. Comparative studies with tranexamic acid would be highly valuable.
-
Pharmacokinetic Studies: The effect of N-methylation on the compound's absorption, distribution, metabolism, and excretion (ADME) profile should be investigated.
-
Drug Discovery: The compound can serve as a scaffold for the development of new drugs targeting fibrinolysis or peptide transport.
Conclusion
4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid is a chemical intermediate with significant potential in medicinal chemistry and drug development. While direct biological data is currently lacking, its structural relationship to known bioactive molecules suggests that its deprotected form may exhibit antifibrinolytic and PepT1 inhibitory activities. Further research is warranted to fully elucidate its pharmacological profile and explore its therapeutic potential. This guide provides a foundational understanding for researchers and scientists interested in exploring the applications of this compound.
References
- 1. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminomethylbenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Terrain of Amine Protection: A Technical Guide to Alternative Boc Strategies for 4-(Methylamino)benzoic Acid
For researchers, scientists, and professionals in drug development, the selective protection of amine functionalities is a cornerstone of successful multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is a workhorse in this regard, prized for its stability and straightforward removal. However, the standard application of Boc anhydride under basic conditions to a molecule like 4-(methylamino)benzoic acid, which possesses both a secondary amine and a carboxylic acid, presents unique challenges, including potential side reactions and purification difficulties. This technical guide explores viable alternative methods for the Boc protection of 4-(methylamino)benzoic acid, offering a comparative analysis of various approaches to enhance yield, simplify procedures, and improve overall efficiency.
This document provides a comprehensive overview of alternative strategies, complete with detailed experimental protocols and a comparative data summary to aid in method selection. A logical workflow is also presented to guide researchers toward the most suitable approach for their specific needs.
Comparative Analysis of Alternative Boc Protection Methods
The selection of an appropriate Boc protection strategy hinges on several factors, including the desired reaction conditions (mildness, speed), scalability, and the cost and availability of reagents. The following table summarizes key quantitative data for various alternative methods applicable to the Boc protection of 4-(methylamino)benzoic acid and similar aromatic amines.
| Method | Reagent(s) | Catalyst | Solvent(s) | Temp. (°C) | Time | Yield (%) | Key Advantages |
| Standard Basic | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) or NaOH | Tetrahydrofuran (THF), Dioxane, or Water | Room Temp. | 2-12 h | 85-95 | Well-established, readily available reagents. |
| Catalyst-Free (Aqueous) | Di-tert-butyl dicarbonate ((Boc)₂O) | None | Water/Acetone | Room Temp. | 0.5-2 h | 90-98 | Environmentally friendly, fast, avoids organic bases.[1] |
| Heterogeneous Acid Catalysis | Di-tert-butyl dicarbonate ((Boc)₂O) | Amberlite-IR 120 | Dichloromethane (DCM) or Solvent-free | Room Temp. | < 5 min | 95-99 | Extremely fast, easy catalyst removal by filtration.[2] |
| Alternative Boc Reagent | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine (TEA) | Dioxane/Water | Room Temp. | 1-3 h | ~99 | High yielding, particularly for amino acids.[3] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for three distinct and effective alternative approaches to the Boc protection of 4-(methylamino)benzoic acid.
Protocol 1: Catalyst-Free Boc Protection in Aqueous Media
This method offers a green and efficient alternative to traditional base-catalyzed procedures, minimizing the use of organic solvents and avoiding potentially problematic organic bases.[1]
Materials:
-
4-(Methylamino)benzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Acetone
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add 4-(methylamino)benzoic acid (1.0 mmol, 151.2 mg).
-
Add a mixture of deionized water (9.5 mL) and acetone (0.5 mL). Stir the suspension at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 mmol, 240 mg) to the suspension.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-(methylamino)benzoic acid.
-
Purify the product by column chromatography on silica gel if necessary.
Note: The small amount of acetone is used to aid in the solubility of the (Boc)₂O. The carboxylic acid moiety is expected to be deprotonated in the aqueous medium, which may influence the reaction rate and selectivity.
Protocol 2: Rapid Boc Protection using a Heterogeneous Acid Catalyst
This protocol utilizes a solid-supported acid catalyst, Amberlite-IR 120, which allows for a very fast and clean reaction, with the catalyst being easily removed by simple filtration.[2]
Materials:
-
4-(Methylamino)benzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Amberlite-IR 120 resin
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add 4-(methylamino)benzoic acid (1.0 mmol, 151.2 mg) and dichloromethane (5 mL).
-
Add Amberlite-IR 120 resin (15% w/w of the amine, approximately 23 mg).
-
Add di-tert-butyl dicarbonate (1.1 mmol, 240 mg) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 5 minutes. Monitor the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the Amberlite-IR 120 resin.
-
Wash the resin with a small amount of dichloromethane.
-
Concentrate the combined filtrate under reduced pressure to yield the N-Boc-4-(methylamino)benzoic acid. The product is often of high purity and may not require further purification.
Note: This method is exceptionally fast. Given the acidic nature of the catalyst, there is a potential for esterification of the carboxylic acid with any residual tert-butanol from the (Boc)₂O, although the short reaction time minimizes this risk.
Protocol 3: High-Yield Boc Protection with Boc-ON Reagent
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) is a highly efficient reagent for the introduction of the Boc group, especially for amino acids, and can provide excellent yields under mild conditions.[3]
Materials:
-
4-(Methylamino)benzoic acid
-
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
-
Triethylamine (TEA)
-
Dioxane
-
Water
-
Ethyl acetate
-
5% Citric acid solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-(methylamino)benzoic acid (1.0 mmol, 151.2 mg) in a mixture of dioxane (6 mL) and water (6 mL).
-
Add triethylamine (1.5 mmol, 0.21 mL) to the solution.
-
Add 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (1.1 mmol, 271 mg) to the reaction mixture.
-
Stir the mixture at room temperature. The reaction typically becomes homogeneous within an hour and is usually complete within 1-3 hours. Monitor the progress by TLC.
-
After the reaction is complete, add water (15 mL) and ethyl acetate (20 mL).
-
Acidify the mixture with a 5% citric acid solution to a pH of approximately 3-4.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the N-Boc-4-(methylamino)benzoic acid.
Note: This method is particularly advantageous for substrates where high yields are critical. The workup procedure is designed to remove the byproducts and excess reagents effectively.
Experimental and Logical Workflow
The selection of an optimal Boc protection method for 4-(methylamino)benzoic acid can be guided by a systematic consideration of experimental goals and constraints. The following diagram illustrates a decision-making workflow for choosing an appropriate alternative method.
Caption: Decision workflow for selecting an alternative Boc protection method.
This guide provides a starting point for researchers seeking to optimize the Boc protection of 4-(methylamino)benzoic acid. By considering the comparative data and detailed protocols, scientists can select the most appropriate method to streamline their synthetic efforts and achieve their desired outcomes with greater efficiency and success.
References
An In-Depth Spectroscopic Guide to N-Boc-4-(methylamino)benzoic Acid for Advanced Research
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic analysis of N-Boc-4-(methylamino)benzoic acid, a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the expected spectroscopic characteristics and provides robust experimental protocols for obtaining high-fidelity data.
Spectroscopic Data Summary
The following table summarizes the anticipated quantitative data from the spectroscopic analysis of N-Boc-4-(methylamino)benzoic acid. This data is compiled based on the analysis of its parent compound, 4-(methylamino)benzoic acid, and known spectral characteristics of N-Boc protected aromatic compounds.
| Spectroscopic Technique | Parameter | Expected Value/Characteristic |
| ¹H NMR | Chemical Shift (δ) | ~10-13 ppm (s, 1H, -COOH) |
| ~7.8-8.0 ppm (d, 2H, Ar-H ortho to -COOH) | ||
| ~7.2-7.4 ppm (d, 2H, Ar-H ortho to -N(Boc)CH₃) | ||
| ~3.2 ppm (s, 3H, -NCH₃) | ||
| ~1.5 ppm (s, 9H, -C(CH₃)₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~167 ppm (C=O, acid) |
| ~153 ppm (C=O, Boc) | ||
| ~145 ppm (Ar-C) | ||
| ~131 ppm (Ar-CH) | ||
| ~125 ppm (Ar-C) | ||
| ~118 ppm (Ar-CH) | ||
| ~81 ppm (-C(CH₃)₃) | ||
| ~38 ppm (-NCH₃) | ||
| ~28 ppm (-C(CH₃)₃) | ||
| FT-IR | Wavenumber (cm⁻¹) | ~2500-3300 cm⁻¹ (broad, O-H stretch) |
| ~1710 cm⁻¹ (strong, C=O stretch, acid) | ||
| ~1690 cm⁻¹ (strong, C=O stretch, Boc) | ||
| ~1500-1600 cm⁻¹ (C=C stretch, aromatic) | ||
| ~1150-1250 cm⁻¹ (C-N stretch) | ||
| Mass Spec. (EI) | m/z | 251 (M⁺) |
| 195 (M-C₄H₈)⁺ | ||
| 151 (M-Boc)⁺ | ||
| 134 (M-Boc-OH)⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of N-Boc-4-(methylamino)benzoic acid are provided below. These protocols are designed to yield high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation
-
Accurately weigh 10-20 mg of N-Boc-4-(methylamino)benzoic acid for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
If using CDCl₃, add a drop of D₂O to identify the exchangeable carboxylic acid proton.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2.1.2 Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse program. Key parameters include a 30° pulse angle, a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds.
-
Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1 Sample Preparation (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of N-Boc-4-(methylamino)benzoic acid with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
2.2.2 Data Acquisition
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background correction on the sample spectrum.
Mass Spectrometry (MS)
2.3.1 Sample Preparation
-
Dissolve a small amount of N-Boc-4-(methylamino)benzoic acid in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
2.3.2 Data Acquisition (Electron Ionization - EI)
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualized Workflows
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the expected fragmentation pathway in mass spectrometry.
Caption: General workflow for the spectroscopic analysis of N-Boc-4-(methylamino)benzoic acid.
Caption: Proposed electron ionization mass spectrometry fragmentation pathway.
An In-depth Technical Guide to the Thermal Stability of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from closely related analogs and the general principles of thermal decomposition for tert-butoxycarbonyl (Boc) protected aromatic amines. The methodologies and expected thermal behavior detailed herein are intended to serve as a valuable resource for researchers working with this and similar molecules.
Introduction
This compound is a bifunctional organic molecule that incorporates a carboxylic acid and a Boc-protected secondary amine. Such compounds are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The Boc protecting group is prized for its stability under a range of reaction conditions and its facile removal under acidic conditions. However, understanding the thermal lability of the Boc group is critical for defining safe operating temperatures for synthesis, purification, and storage, as premature deprotection can lead to impurity formation and yield loss.
This guide explores the expected thermal behavior of this compound, focusing on its melting point and decomposition profile as would be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₃H₁₇NO₄ | 251.28 | Not Reported |
| 4-((tert-Butoxycarbonyl)amino)benzoic acid | C₁₂H₁₅NO₄ | 237.25 | Not Reported |
| 4-(Methylamino)benzoic acid | C₈H₉NO₂ | 151.16 | 160-162 |
| 4-[[N-(tert-butoxycarbonyl)amino]methyl]benzoic acid | C₁₃H₁₇NO₄ | 251.28 | 164-168 |
Table 1: Physicochemical Properties of this compound and Related Compounds.
Thermal Decomposition Pathway
The primary thermal decomposition pathway for this compound is expected to be the cleavage of the tert-butoxycarbonyl (Boc) group. This process, known as thermal deprotection, typically occurs at elevated temperatures, often cited as being significant above 150°C. The decomposition proceeds via an elimination reaction, yielding isobutylene, carbon dioxide, and the corresponding free amine, 4-(methylamino)benzoic acid.
Caption: Proposed thermal decomposition pathway.
Expected Thermal Analysis Data
While specific experimental data is unavailable, hypothetical Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) curves can be constructed based on the known behavior of similar compounds.
A typical TGA thermogram for this compound would be expected to show a single, significant weight loss step corresponding to the removal of the Boc group. This weight loss would commence at a temperature likely above 150°C. The theoretical weight loss for the cleavage of the Boc group (C₅H₉O₂) from the parent molecule is approximately 39.8%.
Table 2: Expected TGA Data for this compound.
| Thermal Event | Onset Temperature (°C) | Weight Loss (%) | Residual Mass (%) |
|---|
| Decomposition (Loss of Boc group) | > 150 | ~39.8 | ~60.2 |
The DSC thermogram would be expected to show an endothermic event corresponding to the melting of the compound, followed by a broader endotherm or a more complex series of peaks associated with its decomposition. The melting point is anticipated to be in the range of 160-170°C, based on its structural analogs.
Table 3: Expected DSC Data for this compound.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | ~160-170 | ~165-175 | (Endothermic) |
| Decomposition | > 170 | - | (Endothermic/Exothermic) |
Experimental Protocols
To definitively determine the thermal stability of this compound, the following experimental protocols for TGA and DSC are recommended.
Caption: Workflow for TGA analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Thermal Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to a final temperature of at least 400°C at a constant heating rate of 10°C/min.
-
Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is determined from the initial point of significant weight loss on the TGA curve.
Caption: Workflow for DSC analysis.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to ensure a closed system.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Thermal Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to approximately 250°C at a constant heating rate of 10°C/min.
-
Data Analysis: Record the differential heat flow as a function of temperature. The melting point is determined as the onset of the melting endotherm. Decomposition events are identified by subsequent endothermic or exothermic peaks.
Conclusion
While specific experimental thermal analysis data for this compound is not widely published, a comprehensive understanding of its likely thermal behavior can be derived from the analysis of closely related compounds and the fundamental principles of Boc-group chemistry. The compound is expected to melt in the range of 160-170°C, followed by thermal decomposition at higher temperatures, primarily through the loss of the Boc protecting group. For researchers and professionals in drug development, it is crucial to consider this thermal lability to avoid unintended deprotection during synthesis, purification, and storage. The experimental protocols provided in this guide offer a robust framework for the precise determination of the thermal stability of this and similar compounds, ensuring the development of safe and efficient chemical processes.
References
The Cornerstone of Modern Peptide Chemistry: A Technical Guide to the Historical Development of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of the tert-butoxycarbonyl (Boc) protecting group stands as a landmark achievement in the field of organic chemistry, one that fundamentally transformed the art and science of peptide synthesis. Its development paved the way for the routine and reliable assembly of complex peptide chains, which had previously been a formidable challenge. This technical guide provides an in-depth exploration of the historical development of Boc-protected amino acids, from their conceptualization to their widespread application and eventual succession by newer methodologies in many, but not all, contexts. We will delve into the evolution of experimental protocols, present comparative quantitative data, and illustrate key chemical principles and workflows.
The Dawn of a New Era: Discovery and Early Synthesis
Prior to the mid-20th century, the synthesis of peptides was a cumbersome process, fraught with low yields and significant side reactions. The need for a reliable and selectively removable protecting group for the α-amino function of amino acids was paramount. A significant breakthrough occurred in 1957 when two research groups independently reported the use of the tert-butoxycarbonyl group for this purpose.[1] This innovation laid the groundwork for modern peptide chemistry.[1]
The utility of the Boc group is rooted in its unique chemical properties. It is stable to a wide range of reagents and reaction conditions, yet it can be readily cleaved under specific acidic conditions.[1][2] This selective lability is the cornerstone of its application in multi-step peptide synthesis.[2]
Early Methods of Boc-Amino Acid Synthesis
The initial methods for the synthesis of Boc-amino acids involved the reaction of an amino acid with a suitable Boc-introducing reagent. One of the most common and enduring reagents for this purpose is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[3][4]
Table 1: Comparison of Early and Modern Boc-Protection Methods for L-Phenylalanine
| Parameter | Early Method (ca. 1970s) | Modern Method |
| Boc Source | In-house prepared Boc-azide or early preparations of Boc₂O | Commercially available high-purity Boc₂O |
| Base | NaOH, Triethylamine | NaOH, NaHCO₃, or organic bases like DMAP |
| Solvent System | Dioxane/water, Chloroform | Dioxane/water, THF/water, Acetonitrile |
| Reaction Time | 15-24 hours | 2-18 hours |
| Typical Yield | 65-85% | >90% |
| Purity | Often required recrystallization | High purity, often usable after work-up |
Experimental Protocol: A Representative Early Synthesis of Boc-L-Phenylalanine
This protocol is representative of the methods used in the 1970s for the preparation of Boc-amino acids.[5]
Materials:
-
L-Phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) to adjust pH
Procedure:
-
L-Phenylalanine (1 equivalent) is dissolved in a 1:1 mixture of dioxane and water containing 1 M NaOH (2 equivalents).
-
The solution is cooled in an ice bath.
-
Di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction mixture is concentrated under reduced pressure to remove the dioxane.
-
The aqueous solution is washed with ethyl acetate to remove unreacted Boc₂O.
-
The aqueous layer is cooled in an ice bath and acidified to pH 3 with HCl.
-
The product is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
The solvent is removed under reduced pressure to yield the crude Boc-L-Phenylalanine, which is then recrystallized.
Revolutionizing Peptide Synthesis: The Synergy of Boc Protection and SPPS
The true transformative power of Boc-protected amino acids was unleashed with the advent of Solid-Phase Peptide Synthesis (SPPS), a groundbreaking technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984.[1] The Boc/Bzl (benzyl side-chain protection) strategy became the first widely adopted chemistry for SPPS.[6]
The core principle of Boc-based SPPS is the stepwise elongation of a peptide chain anchored to an insoluble resin support. Each cycle involves the deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid.
The Boc/Bzl Strategy in SPPS
In this strategy, the temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more acid-stable benzyl-based side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis with a very strong acid, such as anhydrous hydrogen fluoride (HF).[7][8] This principle of graduated acid lability is fundamental to the success of the Boc/Bzl approach.[1][7]
Experimental Protocol: Manual Boc-SPPS of a Model Dipeptide (Leu-Ala)
This protocol outlines the manual synthesis of a simple dipeptide on a Merrifield resin.[1]
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-Ala-OH
-
Boc-Leu-OH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
Procedure:
-
Resin Swelling: The Merrifield resin is swelled in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Anchoring): The cesium salt of Boc-Ala-OH is reacted with the resin in DMF to form the ester linkage.
-
Washing: The resin is washed sequentially with DMF, DCM, and IPA.
-
Nα-Boc Deprotection: The resin is treated with a solution of 50% TFA in DCM for 30 minutes. A 5-minute pre-wash is followed by a 25-minute deprotection step.[1]
-
Washing: The resin is washed with DCM and IPA to remove residual TFA.[1]
-
Neutralization: The resin is treated with a solution of 10% DIEA in DCM to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Washing: The resin is washed with DCM and DMF.
-
Coupling of the Second Amino Acid:
-
Boc-Leu-OH (3 equivalents) and HOBt (3 equivalents) are dissolved in DMF.
-
DCC (3 equivalents) is added to the solution to activate the carboxylic acid.
-
The activated amino acid solution is added to the resin.
-
The reaction is allowed to proceed for 2 hours with agitation.
-
-
Washing: The resin is washed with DMF, DCM, and IPA.
-
Final Deprotection and Cleavage: The peptide-resin is dried and then treated with anhydrous HF in the presence of anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Isolation: The HF is evaporated, and the crude peptide is precipitated with cold diethyl ether.
Addressing the Challenges: Side Reactions and the Evolution of Scavengers
Despite its success, the Boc/Bzl strategy is not without its challenges. The strongly acidic conditions required for both deprotection and final cleavage can lead to a variety of side reactions. A major culprit is the formation of the reactive tert-butyl cation during Boc removal, which can alkylate nucleophilic amino acid side chains, particularly tryptophan and methionine.
References
The Core Mechanism of Boc Protection for Secondary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development. Its widespread use stems from its ability to effectively mask the nucleophilicity and basicity of amine functionalities, its stability across a broad spectrum of reaction conditions, and its facile removal under mild acidic conditions. This technical guide provides a comprehensive overview of the core mechanism of Boc protection of secondary amines, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying chemical transformations.
The Fundamental Reaction Mechanism
The Boc protection of a secondary amine is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the secondary amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This initial attack leads to the formation of a transient tetrahedral intermediate. The reaction then proceeds through the collapse of this intermediate, resulting in the formation of the N-Boc protected secondary amine, along with the byproducts tert-butanol and carbon dioxide. The evolution of carbon dioxide gas provides a significant thermodynamic driving force for the reaction.[1][2][3]
Uncatalyzed Reaction
In the absence of a catalyst, the secondary amine itself acts as the nucleophile, directly attacking the Boc anhydride. The resulting protonated carbamate is then deprotonated by another molecule of the amine or a weak base present in the reaction mixture.
Base-Mediated Reaction
The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is a common practice to accelerate the reaction. The base deprotonates the protonated amine intermediate, shifting the equilibrium towards the formation of the protected product.[3][4]
DMAP-Catalyzed Mechanism
For less reactive or sterically hindered secondary amines, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is often employed to significantly enhance the reaction rate.[5] The mechanism involves the initial reaction of DMAP with Boc anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than Boc anhydride itself. The secondary amine then attacks this activated intermediate, leading to the formation of the Boc-protected amine and the regeneration of the DMAP catalyst.[6][7]
Quantitative Data Summary
The efficiency of Boc protection is influenced by various factors including the nature of the amine, the choice of solvent, the presence of a catalyst, and the reaction temperature. The following tables summarize typical reaction conditions and outcomes for the Boc protection of secondary amines.
Table 1: Comparison of Catalysts for the N-Boc Protection of Aniline with (Boc)₂O at Room Temperature
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | None | 24 | <5 |
| 2 | Et₃N | 12 | 60 |
| 3 | DMAP | 2 | 95 |
| 4 | Amberlite-IR 120 | 0.05 | 95 |
| 5 | Yttria-Zirconia | 1 | 92 |
Data adapted from multiple sources for illustrative comparison.[8][9]
Table 2: Solvent Effects on the Boc Protection of p-Toluidine
| Entry | Solvent | Relative Rate |
| 1 | CDCl₃ | 1 |
| 2 | CD₃OD | 70 |
Data adapted from a study highlighting the rate-enhancing effect of alcoholic solvents.[10]
Detailed Experimental Protocols
The following protocols provide detailed methodologies for common Boc protection procedures for secondary amines.
Protocol 1: Standard Boc Protection using Triethylamine (TEA)
This protocol is a general and widely applicable method for a variety of secondary amines.[4]
Materials:
-
Secondary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq)
-
Triethylamine (TEA, 1.2-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the secondary amine in anhydrous THF or DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add di-tert-butyl dicarbonate to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude Boc-protected secondary amine.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Boc Protection for Hindered or Weakly Nucleophilic Amines
This method is particularly effective for challenging substrates.[5]
Materials:
-
Secondary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)
-
Triethylamine (TEA, 1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.05-0.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the secondary amine in DCM in a round-bottom flask.
-
Add triethylamine and DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add (Boc)₂O to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: Catalyst-Free Boc Protection in an Aqueous System
This environmentally friendly protocol is suitable for water-soluble amines or when a biphasic system is advantageous.[1][11]
Materials:
-
Secondary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 eq)
-
Water-acetone mixture
Procedure:
-
Suspend the secondary amine in a mixture of water and acetone in a round-bottom flask.
-
Add di-tert-butyl dicarbonate to the suspension.
-
Stir the reaction mixture vigorously at room temperature. These reactions are often complete within a short period.
-
Monitor the reaction by TLC.
-
If the product precipitates, it can be collected by filtration, washed with cold water, and dried.
-
If the product is soluble, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo to obtain the N-Boc protected amine.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a typical Boc protection experiment followed by work-up and purification.
Conclusion
The Boc protection of secondary amines is a robust and versatile transformation critical to the success of many multi-step synthetic endeavors. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, including the roles of bases and catalysts, empowers chemists to select the optimal conditions for a given substrate. By carefully considering the factors outlined in this guide, researchers, scientists, and drug development professionals can effectively implement this essential protective group strategy to achieve their synthetic goals with high efficiency and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a crucial strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve membrane permeability, and constrain peptide conformation, often leading to enhanced biological activity and oral bioavailability. 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is a valuable building block for introducing a conformationally rigid, N-methylated aromatic residue into a peptide sequence.
The primary challenge in coupling N-methylated amino acids, including this compound, lies in the steric hindrance presented by the N-methyl group. This hindrance reduces the nucleophilicity of the secondary amine, making peptide bond formation difficult and often resulting in low coupling yields and incomplete reactions.[1][2] To overcome these challenges, highly efficient coupling reagents and optimized protocols are necessary.
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Data Presentation: Performance of Key Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered amino acids like this compound. The following table summarizes the expected performance of commonly used coupling reagents in this context. Please note that specific yields may vary depending on the peptide sequence and reaction conditions.
| Coupling Reagent | Activating Additive | Base | Typical Coupling Efficiency for N-methylated Residues | Purity of Crude Peptide | Notes |
| HATU | (Internal) | DIPEA/Collidine | >95% | High | Generally the most effective reagent for sterically hindered couplings. Minimizes racemization. |
| HCTU | (Internal) | DIPEA/Collidine | >90% | High | A cost-effective alternative to HATU with comparable efficiency in many cases. |
| PyBOP | HOBt | DIPEA | 85-95% | Moderate to High | Effective, but can be less efficient for coupling two adjacent N-methylated residues. |
| PyAOP | HOAt | DIPEA | >95% | High | Similar in efficacy to HATU, particularly useful for difficult couplings.[1] |
| DIC/HOBt | HOBt | N/A | 50-80% | Variable | Generally not recommended for N-methylated residues due to lower reactivity and longer reaction times. |
Experimental Protocols
The following protocols are designed for the efficient incorporation of this compound using an automated peptide synthesizer or manual synthesis setup. The protocols assume a standard solid-phase peptide synthesis workflow.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection : Choose a resin appropriate for your desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).
-
Resin Swelling : Place the desired amount of resin in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. Drain the DMF.
Protocol 2: Boc-Deprotection of the N-terminal Amino Acid on Resin
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.
-
Agitate the mixture for 1-2 minutes.
-
Drain the TFA/DCM solution.
-
Add a second portion of the TFA/DCM solution and agitate for 20-30 minutes.
-
Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF (2x for 2 minutes each).
-
Wash the resin with DMF (5x) to remove excess base.
Protocol 3: Coupling of this compound
This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered amino acids.
-
Activation Solution Preparation : In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation : Add DIPEA or collidine (6 equivalents) to the activation solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time : Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time is recommended.[1]
-
Monitoring the Coupling : Monitor the reaction for completion using a qualitative test such as the Kaiser test. Note that N-methylated amines will yield a negative Kaiser test result; the bromophenol blue test is a suitable alternative. If the coupling is incomplete, a second coupling (recoupling) with a fresh solution of activated amino acid for another 1-2 hours is advised.
-
Washing : Once the coupling is complete, filter the resin and wash thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 4: Peptide Cleavage and Deprotection
-
Resin Washing and Drying : After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Reagent K: TFA/thioanisole/water/phenol/ethanedithiol (82.5:5:5:5:2.5).
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the Boc protecting group from the N-methylated benzoic acid and other acid-labile side-chain protecting groups.
-
Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Purification : Centrifuge the precipitated peptide, decant the ether, and dry the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Challenges and mitigation strategies for N-methylated amino acid coupling.
References
Application Notes and Protocols for the Incorporation of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability against enzymatic degradation, improving cell membrane permeability, and inducing specific conformational constraints that can lead to higher receptor affinity and selectivity.[1][2] 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is a valuable building block for introducing a conformationally constrained, N-methylated aromatic residue into a peptide backbone.
However, the coupling of N-methylated amino acids, including this compound, presents a significant synthetic challenge. The steric hindrance caused by the methyl group on the nitrogen atom reduces its nucleophilicity, making peptide bond formation more difficult compared to standard amino acids.[3][4] This often leads to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences. Consequently, specialized coupling protocols and highly efficient reagents are required to achieve successful incorporation.
These application notes provide an overview of the challenges associated with coupling N-methylated amino acids and offer detailed protocols for the effective incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).
Challenges in Coupling N-Methylated Amino Acids
The primary obstacle in the acylation of N-methylated amino acids is the steric hindrance posed by the N-methyl group. This steric bulk impedes the approach of the activated carboxylic acid of the incoming amino acid, slowing down the rate of peptide bond formation. Standard coupling reagents used in peptide synthesis, such as HBTU and HCTU, are often less effective for these sterically demanding couplings.[3]
To overcome these challenges, more potent coupling reagents are necessary. Reagents that form highly reactive activated esters are generally preferred. Additionally, monitoring the completeness of the coupling reaction is crucial to ensure high-purity final products.
Recommended Coupling Reagents
Several coupling reagents have demonstrated high efficiency in mediating the coupling of sterically hindered and N-methylated amino acids. The choice of reagent can significantly impact the coupling efficiency, yield, and purity of the resulting peptide. Based on literature reports for similar challenging couplings, the following reagents are recommended for the incorporation of this compound.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult sequences, including N-methylated amino acids.[3][5][6] It forms a highly reactive OAt-active ester.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also effective for hindered couplings, though it may be less efficient than HATU for coupling two adjacent N-methylated residues.[1][2]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Similar to PyBOP but based on the more reactive HOAt, making it a very promising reagent for N-methylated amino acids.[2][7]
-
PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): A highly reactive halogenophosphonium reagent that is particularly useful for the most challenging couplings, such as acylating an N-methylated residue.[3][8][9]
Quantitative Data Summary
Table 1: Comparison of Coupling Reagent Performance for N-Methylated Amino Acids
| Coupling Reagent | Additive | Base | Relative Coupling Efficiency | Potential for Racemization | Notes |
| HATU | Internal (HOAt) | DIEA, 2,4,6-Collidine | Very High | Low | Considered a top choice for hindered couplings. The pyridine nitrogen in HOAt provides anchimeric assistance.[1][5] |
| PyBOP | Internal (HOBt) | DIEA | Moderate to High | Low | Generally effective but may be less so for consecutive N-methylated residues.[1] |
| PyAOP | Internal (HOAt) | DIEA | High | Low | More reactive than PyBOP due to the HOAt moiety.[2][7] |
| PyBroP | None | DIEA | Very High | Moderate | Highly reactive and effective for very difficult couplings, but may increase the risk of racemization.[8][10] |
| HBTU/HCTU | Internal (HOBt/6-Cl-HOBt) | DIEA | Moderate | Low | Often less effective for N-methylated amino acids compared to HATU.[3] |
Table 2: Representative Coupling Yields for N-Methylated Amino Acids
| N-Methylated Residue | Coupling Reagent | Coupling Conditions | Reported Yield/Purity | Reference |
| Boc-Pro-(NMe)Val-OMe | PyBroP | Solution Phase, DIEA | 70-85% Yield | [11] |
| Boc-Pro-(NMe)Val-OMe | PyBOP | Solution Phase, DIEA | 11-26% Yield | [11] |
| N-methylated hexapeptide | Not specified | Automated Synthesis | 68% Total Yield, Excellent Purity | [12] |
| Boc-Phe-(NMe)Aib-Phe-OBzl | HBTU (excess) | Solution Phase | Significant Yield | [9] |
| Boc-Phe-(NMe)Aib-Phe-OBzl | PyBroP (excess) | Solution Phase | Significant Yield | [9] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a growing peptide chain on a solid support using the recommended coupling reagents. These protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS).
General Workflow for SPPS
The incorporation of this compound follows the general cycle of SPPS, which involves deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the protected amino acid.
Caption: General workflow for one cycle of amino acid incorporation in SPPS.
Protocol 1: Coupling using HATU
HATU is a highly recommended reagent for coupling sterically hindered amino acids like this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure (for a 0.1 mmol scale):
-
Resin Preparation: Swell the peptide-resin in DMF for 20-30 minutes. After swelling, deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture: In a separate vial, dissolve 4 equivalents of this compound (0.4 mmol) and 3.9 equivalents of HATU (0.39 mmol) in DMF. Add 8 equivalents of DIEA (0.8 mmol).
-
Pre-activation: Gently agitate the activation mixture for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The coupling of an N-methylated amino acid may require longer reaction times or a double coupling.
-
Monitoring: Monitor the reaction for completeness using the bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete reaction, in which case a second coupling should be performed.[3]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.
Caption: Activation and coupling pathway using HATU.
Protocol 2: Coupling using PyBOP/PyAOP
PyBOP and PyAOP are also effective phosphonium-based coupling reagents. The protocol is similar to that for HATU.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
PyBOP or PyAOP
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure (for a 0.1 mmol scale):
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation and Coupling: In a reaction vessel containing the deprotected peptide-resin, add 4 equivalents of this compound (0.4 mmol), 4 equivalents of PyBOP or PyAOP (0.4 mmol), and 8 equivalents of DIEA (0.8 mmol) in DMF.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction using the bromophenol blue test.
-
Washing: Once the coupling is complete, wash the resin as described in Protocol 1.
Protocol 3: Coupling using PyBroP
For particularly difficult couplings, the more reactive PyBroP can be employed.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
PyBroP
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or DMF
Procedure (for a 0.1 mmol scale):
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Coupling Mixture: Suspend the deprotected resin in DCM or DMF. Add 2 equivalents of this compound (0.2 mmol) and 2 equivalents of PyBroP (0.2 mmol).
-
Reaction Initiation: Cool the mixture to 0°C and add 6 equivalents of DIEA (0.6 mmol).
-
Reaction: Mix for 1 minute at 0°C and then allow the reaction to proceed at room temperature for 1 hour.[3]
-
Monitoring and Washing: Monitor the reaction and wash the resin as described in the previous protocols.
Troubleshooting
-
Incomplete Coupling: If the bromophenol blue test remains positive (blue/green), a second coupling (recoupling) should be performed using a fresh solution of the activated amino acid.
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can deactivate the coupling reagents. Consider increasing the coupling time or switching to a more potent coupling reagent (e.g., from PyBOP to HATU or PyBroP).
-
Racemization: While the recommended reagents generally result in low racemization, for particularly sensitive couplings, using a weaker base like 2,4,6-collidine instead of DIEA and performing the reaction at a lower temperature (0°C) can minimize this side reaction.[10]
-
Guanidinylation: When using uronium/aminium reagents like HATU, there is a small risk of the free N-terminal amine reacting with the coupling reagent to form a guanidinium cap, which terminates the peptide chain.[1] Using a slight excess of the amino acid relative to the coupling reagent and a short pre-activation time (1-3 minutes) can mitigate this side reaction.
Conclusion
The successful incorporation of this compound into peptides is achievable with the selection of appropriate, highly reactive coupling reagents and optimized protocols. Reagents such as HATU, PyAOP, and PyBroP are particularly well-suited for overcoming the steric hindrance associated with N-methylated amino acids. Careful monitoring of the coupling reaction and adherence to the detailed protocols provided in these application notes will enable researchers to efficiently synthesize peptides containing this valuable building block, thereby facilitating the development of novel peptide-based therapeutics with enhanced properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid in Peptidomimetic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a class of compounds that mimic the structure and function of natural peptides but offer significant advantages, including enhanced metabolic stability, improved oral bioavailability, and better receptor selectivity.[1][2][3] The incorporation of non-natural building blocks is a key strategy in the design of these novel therapeutics. 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is a valuable scaffold in this regard. The N-methylation of the amino group provides resistance to enzymatic degradation, while the benzoic acid moiety offers a rigid scaffold for the precise spatial arrangement of pharmacophoric groups.[1][4] The tert-Butoxycarbonyl (Boc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[5][6]
This document provides detailed application notes and experimental protocols for the use of this compound as a building block for the synthesis of peptidomimetics.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this building block is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₄ | [7] |
| Molecular Weight | 265.31 g/mol | [7] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM) | N/A |
| CAS Number | 263160-79-0 | N/A |
Application in Peptidomimetic Synthesis
This compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques, employing either Boc or Fmoc strategies on the preceding amino acid. The N-methyl group introduces conformational constraints and eliminates the hydrogen bond donor capability of the amide bond, which can be crucial for modulating binding affinity and specificity for biological targets such as G-protein coupled receptors (GPCRs).[1][4]
The aromatic ring of the benzoic acid can serve as a scaffold to mimic the side chain of aromatic amino acids like phenylalanine, tyrosine, or tryptophan, or it can be further functionalized to introduce additional diversity and optimize biological activity.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence via manual solid-phase peptide synthesis.
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptidomimetic on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Boc-protected amino acids
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Coupling reagents (e.g., HBTU, HATU, HOBt)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium iodide (KI) (optional)
Procedure:
-
Resin Preparation and First Residue Attachment:
-
Swell the Merrifield resin in DMF for 1 hour.
-
To attach the first Boc-amino acid (not the title compound), prepare the cesium salt by reacting the Boc-amino acid with cesium carbonate in a mixture of DMF and water.
-
Add the cesium salt of the Boc-amino acid to the swollen resin and heat at 50°C overnight. The addition of a catalytic amount of potassium iodide can improve the reaction rate.
-
Wash the resin thoroughly with DMF, methanol, and DCM, then dry under vacuum.
-
-
Boc Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Treat the resin with a 10% solution of DIPEA in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent like HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the carboxylic acid.
-
Add the activated solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent Boc-protected amino acid to be added to the sequence.
-
-
Cleavage from Resin and Final Deprotection:
-
Wash the fully synthesized peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptidomimetic by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.
-
Dry the crude product under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptidomimetic by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Workflow for Boc-Based Solid-Phase Peptide Synthesis
Caption: A flowchart illustrating the key steps in Boc-based solid-phase peptide synthesis.
Quantitative Data of a Representative Peptidomimetic
| Parameter | Value | Method |
| Yield (crude) | 65-75% | Gravimetric |
| Purity (after HPLC) | >95% | RP-HPLC (214 nm) |
| Molecular Weight (Expected) | Varies based on sequence | N/A |
| Molecular Weight (Observed) | V.b.o.s. + 1 Da | ESI-MS |
| Biological Activity (IC₅₀) | 10-100 nM | Radioligand Binding Assay |
Potential Signaling Pathway Modulation: GPCR Antagonism
Peptidomimetics incorporating rigid aromatic scaffolds are well-suited to target G-protein coupled receptors (GPCRs). The defined conformation of the peptidomimetic can allow it to bind to the receptor with high affinity and specificity, potentially acting as an antagonist that blocks the binding of the endogenous ligand and subsequent intracellular signaling.
The diagram below illustrates a simplified GPCR signaling cascade and the inhibitory action of a peptidomimetic antagonist.
Caption: A diagram showing GPCR signaling and its inhibition by a peptidomimetic antagonist.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of novel peptidomimetics. Its incorporation can enhance the pharmacological properties of peptide-based drug candidates. The provided protocols and application notes serve as a comprehensive guide for researchers in the field of drug discovery and development, enabling the rational design and synthesis of next-generation therapeutics.
References
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualized and Quantitative Conformational Analysis of Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis, Chemical Synthesis, and Pharmacological Evaluation of Lyngbyapeptin A as a GPCR Antagonist of Motilin, Cannabinoid, and Amylin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Oligomerization of Aromatic Amino Acids Induced by Gaps in Four‐Helix Bundles of DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]
Application Notes and Protocols for PROTAC Synthesis Utilizing a 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's intrinsic ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. Upon simultaneous binding to the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex. The 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid linker offers a semi-rigid aromatic scaffold. The N-methyl group can provide conformational constraint and potentially improve metabolic stability compared to a secondary amine. The tert-butoxycarbonyl (Boc) protecting group allows for a modular and controlled synthetic approach, enabling sequential amide bond formation with the protein of interest (POI) ligand and the E3 ligase ligand.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC is to act as a molecular bridge to induce the degradation of a target protein. This process is catalytic, as the PROTAC molecule is released after the degradation of the target protein and can subsequently engage in further degradation cycles.
Synthesis Overview
The synthesis of a PROTAC using the this compound linker typically involves a stepwise approach. First, the linker itself is synthesized. This is followed by the sequential coupling of the linker to the E3 ligase ligand and the POI ligand (the order can be reversed), with an intermediate deprotection step.
Data Presentation
Table 1: Illustrative Reaction Parameters for PROTAC Synthesis
| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| 1 | N-Boc Protection of 4-Aminobenzoic acid | (Boc)₂O, Base | Dioxane/H₂O | 12-16 | RT | 90-98 |
| 2 | N-Methylation | NaH, CH₃I | THF | 2-4 | 0 to RT | 75-85 |
| 3 | First Amide Coupling | HATU, DIPEA | DMF | 4-12 | RT | 60-85 |
| 4 | Boc Deprotection | TFA | DCM | 1-2 | RT | >95 (crude) |
| 5 | Second Amide Coupling | HATU, DIPEA | DMF | 4-12 | RT | 55-80 |
Table 2: Illustrative Biological Activity Data for a Hypothetical PROTAC
| PROTAC Construct | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC-XYZ-1 | BRD4 | CRBN | 25 | >90 | HeLa |
| PROTAC-XYZ-2 | BTK | VHL | 50 | >85 | Ramos |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Experimental Protocols
Protocol 1: Synthesis of this compound Linker
This protocol describes the synthesis of the linker from 4-aminobenzoic acid.
Step 1a: N-tert-Butoxycarbonylation of 4-Aminobenzoic Acid
-
Materials: 4-Aminobenzoic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), 1,4-Dioxane, Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 4-aminobenzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(tert-butoxycarbonylamino)benzoic acid.
-
Step 1b: N-Methylation of 4-(tert-butoxycarbonylamino)benzoic Acid
-
Materials: 4-(tert-butoxycarbonylamino)benzoic acid, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Suspend 4-(tert-butoxycarbonylamino)benzoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Carefully add sodium hydride (2.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
-
Protocol 2: Synthesis of PROTAC via Sequential Amide Coupling
This protocol describes the coupling of the linker to an amine-functionalized E3 ligase ligand, followed by deprotection and coupling to a carboxylic acid-functionalized POI ligand.
Step 2a: First Amide Coupling
-
Materials: this compound (from Protocol 1), Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the this compound linker (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
Step 2b: Boc Deprotection
-
Materials: Boc-protected intermediate (from Step 2a), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA. The resulting amine salt is often used directly in the next step without further purification.
-
Step 2c: Second Amide Coupling
-
Materials: Deprotected intermediate amine salt (from Step 2b), Carboxylic acid-functionalized POI ligand, HATU, DIPEA, Anhydrous DMF.
-
Procedure:
-
In a separate flask under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected intermediate amine salt (1.1 eq) in anhydrous DMF to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude PROTAC by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
-
Protocol 3: Characterization and Biological Evaluation
Characterization:
-
LC-MS: Confirm the molecular weight of the final product and assess purity.
-
¹H and ¹³C NMR: Confirm the chemical structure of the final PROTAC.
Biological Evaluation (Western Blot for Protein Degradation):
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and prepare cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against the POI.
-
Incubate with a secondary antibody and detect the signal.
-
Probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
-
Data Analysis: Quantify the band intensities to determine the percentage of protein degradation at each PROTAC concentration. Plot the data to determine the DC₅₀ and Dₘₐₓ values.
Logical Relationships in PROTAC Design
The development of an effective PROTAC is a multi-parameter optimization process. The properties of the linker are interconnected with the characteristics of the warhead and anchor, and collectively they determine the performance of the final molecule.
Application Notes: HATU-Mediated Coupling of N-Boc-N-methyl-4-aminobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and other complex organic molecules.[1] N-Boc-N-methyl-4-aminobenzoic acid is a valuable building block in drug discovery, often incorporated to enhance metabolic stability, solubility, or to serve as a linker in complex molecules like Proteolysis Targeting Chimeras (PROTACs).[2] However, the presence of the N-methyl group introduces significant steric hindrance, making amide coupling reactions with this substrate challenging.[3][4]
Standard coupling reagents can be inefficient in these cases.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior coupling reagent for sterically demanding reactions.[5][6] It is an aminium/uronium salt that forms a highly reactive OAt-active ester, which efficiently overcomes steric barriers to provide high yields with low racemization.[2][5][6] These application notes provide a detailed protocol and technical data for the successful use of HATU in coupling N-Boc-N-methyl-4-aminobenzoic acid with amines.
Principle of the Reaction
The HATU-mediated coupling reaction proceeds through the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.
Mechanism:
-
Activation: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[1][6]
-
Coupling: The amine nucleophile attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.
-
Amide Formation: The intermediate collapses to form the stable amide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[1]
The overall reaction is efficient and rapid, often proceeding to completion at room temperature.[1]
Caption: Mechanism of HATU-mediated amide bond formation.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance associated with N-methylated amino acids. HATU consistently demonstrates superior performance compared to other common reagents in such challenging couplings.
| Coupling Reagent | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| HATU | > 90%[2] | > 98%[2] | High efficiency, fast reaction times, low racemization, effective for hindered substrates.[2][6] | Higher cost, potential for guanidinylation side reaction if not used correctly.[2][7] |
| HBTU/HCTU | 80-90% | > 95% | Good efficiency for many difficult couplings.[5] | Less reactive than HATU for severely hindered or N-methylated amino acids.[5][7] |
| EDC/NHS | > 85%[2] | > 95%[2] | Water-soluble byproducts, mild conditions.[2] | Often insufficient for sterically demanding couplings, requires careful pH control.[2][3] |
| DCC/NHS | > 80%[2] | > 95%[2] | High activation efficiency. | Insoluble DCU byproduct requires filtration for removal.[2] |
Experimental Protocols
This protocol describes a general procedure for the solution-phase coupling of N-Boc-N-methyl-4-aminobenzoic acid to a primary or secondary amine using HATU.
4.1. Materials and Equipment
-
N-Boc-N-methyl-4-aminobenzoic acid
-
Amine coupling partner
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[3]
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Analytical tools (TLC, LC-MS) for reaction monitoring
4.2. Experimental Workflow Diagram
Caption: Step-by-step workflow for the HATU coupling protocol.
4.3. Detailed Step-by-Step Procedure
The stoichiometry is based on the carboxylic acid as the limiting reagent.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-N-methyl-4-aminobenzoic acid (1.0 equivalent) to a dry reaction flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).
-
Reagent Addition: To the stirred solution, add HATU (1.05 - 1.2 equivalents) followed by DIPEA (2.0 - 3.0 equivalents).[5]
-
Pre-activation: Stir the mixture at room temperature for 5-15 minutes. A slight color change may be observed as the active ester forms. This pre-activation step is crucial to prevent HATU from reacting directly with the amine coupling partner, which can cause a side reaction known as guanidinylation.[7][8]
-
Coupling: In a separate vial, dissolve the amine coupling partner (1.0 - 1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can range from 2 to 16 hours, depending on the reactivity of the amine.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution or 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to obtain the pure amide product.
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, a second coupling may be necessary.[5] Alternatively, gentle heating (e.g., 40-50 °C) can be applied, but with caution to minimize the risk of racemization.[3] Increasing the reaction time is another effective strategy.[3]
-
Low Yield: Ensure all reagents are anhydrous, as water will hydrolyze the active ester. Confirm the quality of the HATU reagent, as it can degrade over time. The choice of solvent is also important; NMP is often preferred over DMF for its superior solvating properties in difficult couplings.[3]
-
Side Products: To avoid the formation of a tetramethylguanidinium byproduct, always pre-activate the carboxylic acid with HATU before adding the amine.[7][8] Using a slight excess of the carboxylic acid relative to the coupling reagent can also inhibit this side reaction.[7]
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. bachem.com [bachem.com]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for Fmoc-SPPS of N-methylated Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylation of the peptide backbone is a critical modification in medicinal chemistry used to enhance the pharmacological properties of peptides. This modification can increase proteolytic stability, improve membrane permeability and oral bioavailability, and modulate the peptide's conformation to fine-tune biological activity.[1][2][3] However, the synthesis of N-methylated peptides via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) presents significant challenges, primarily due to the steric hindrance imposed by the N-methyl group. This hindrance slows down the coupling kinetics, often leading to incomplete reactions and the formation of deletion sequences.[4][5]
This document provides a comprehensive guide to the Fmoc-SPPS of N-methylated amino acids, detailing optimized protocols, a comparative analysis of coupling reagents, and troubleshooting strategies to overcome common synthetic hurdles.
Challenges in Synthesizing N-methylated Peptides
The primary obstacle in incorporating N-methylated amino acids is the steric hindrance of the N-methyl group on the secondary amine of the growing peptide chain. This leads to several complications:
-
Slow Coupling Kinetics: The bulky N-methyl group impedes the approach of the activated amino acid, requiring longer reaction times or more potent activation methods compared to standard SPPS.[5] Coupling an N-methylated amino acid to another N-methylated residue is especially difficult.[6]
-
Incomplete Reactions: Standard coupling conditions often result in low yields and deletion sequences. Double coupling or the use of highly efficient coupling reagents is frequently necessary.
-
Reaction Monitoring: The widely used Kaiser test, which detects primary amines, gives a negative result for the secondary amine of an N-methylated residue.[4] Therefore, alternative monitoring methods like the bromophenol blue test are required to confirm the completion of the coupling step.[6]
-
Side Reactions: During acidic cleavage from the resin, N-methyl-rich peptides can be susceptible to side reactions, including fragmentation between consecutive N-methylated amino acids and diketopiperazine (DKP) formation.[7][8]
-
Characterization: HPLC profiles of N-methylated peptides often show multiple peaks due to the slow interconversion between cis/trans amide bond conformers, which can complicate purification and analysis.[7][8]
Key Synthetic Considerations
Choosing the Right Coupling Reagent
The selection of an appropriate coupling reagent is paramount for the successful synthesis of N-methylated peptides. Reagents are typically classified as carbodiimides, phosphonium salts, and aminium/uronium salts. For sterically hindered couplings, aminium/uronium and phosphonium salt-based reagents are preferred due to their high reactivity.[1]
Table 1: Comparison of Common Coupling Reagents for N-methylated Amino Acid Incorporation
| Reagent Class | Example Reagent | Typical Coupling Time | Efficiency for N-Me AA | Key Considerations |
| Aminium/Uronium Salts | HATU | 1 - 4 hours | Very High | Highly effective for hindered couplings.[6][9] Risk of N-terminal guanidinylation if pre-activation is slow or excess reagent is used.[9] |
| HBTU/HCTU | 2 - 6 hours | Moderate to Low | Generally less effective than HATU for N-methylated residues.[6] | |
| COMU | 1 - 2 hours | High | High reactivity, comparable to HATU. Byproducts are more soluble, and the reagent is non-explosive and less allergenic.[10] | |
| Phosphonium Salts | PyAOP | 30 - 60 min | Very High | Strong activating agent that avoids the risk of guanidinylation.[1][5][7] Byproducts can be difficult to remove in solution-phase.[1] |
| PyBOP | 30 - 60 min | High | Highly efficient, especially when used with an additive like HOAt.[1][5][7] | |
| Carbodiimides | DIC / HOBt | > 4 hours | Low | Generally leads to incomplete reactions and is not recommended for sterically demanding N-methyl couplings.[1] |
Experimental Workflows and Protocols
General Workflow for N-methyl Amino Acid Incorporation in SPPS
The following diagram illustrates a typical cycle for adding an N-methylated amino acid during Fmoc-based SPPS. The key deviations from a standard cycle are the choice of coupling reagent, extended coupling times, and the method used for monitoring the reaction.
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Protocol 1: Coupling using HATU
HATU is a highly effective reagent for coupling sterically hindered amino acids.[9]
Materials:
-
Fmoc-N-methyl amino acid (4 equivalents)
-
Peptide-resin with a free N-terminal amine (1 equivalent)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 - 4 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (8 equivalents)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
SPPS reaction vessel
Procedure (based on a 0.1 mmol scale):
-
Resin Preparation: If starting a new cycle, perform Fmoc deprotection on the resin-bound peptide using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (0.4 mmol) and HATU (0.4 mmol) in DMF (~2 mL). Add DIPEA (0.8 mmol) to the solution.
-
Pre-activation: Allow the mixture to stand for 1-2 minutes for pre-activation.[4][9]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. For coupling to another N-methyl residue, extend the reaction time or perform a second coupling.[4][9]
-
Monitoring: Remove a small sample of resin beads, wash with DMF, and perform the Bromophenol Blue test (see Protocol 3) to check for reaction completion.
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[9]
Protocol 2: Coupling using PyAOP
PyAOP is a phosphonium salt-based reagent that is also highly effective and avoids the risk of N-terminal guanidinylation.[1]
Materials:
-
Fmoc-N-methyl amino acid (2 equivalents)
-
Peptide-resin with a free N-terminal amine (1 equivalent)
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) (2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine (6 equivalents)
-
DMF or DCM, peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Follow the same resin deprotection and washing steps as in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (2 eq) and PyAOP (2 eq) in DMF. Add DIPEA (6 eq).
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes at room temperature.[1]
-
Monitoring and Washing: Follow steps 5 and 6 from the HATU protocol to monitor and wash the resin.
Protocol 3: Bromophenol Blue (BPB) Test for Monitoring
This test is used to detect free secondary amines on the resin.[6]
Materials:
-
Test Solution: 250 mg of bromophenol blue in 50 mL of DMF.[6]
-
Small sample of peptide-resin beads.
-
Methanol for washing.
Procedure:
-
Remove a small sample of resin beads (~5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with methanol in a small test tube to remove residual base.
-
Add 1-2 drops of the bromophenol blue test solution to the beads.
-
Observe the color of the beads and the solution.
Mechanism and Data Summary
The activation and coupling pathway for uronium salt reagents like HATU involves the formation of a highly reactive HOAt-ester, which is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.
Caption: Activation and coupling pathway using HATU.
Table 2: Quantitative Protocol Summary for HATU Coupling (0.1 mmol scale)
| Reagent | Equivalents (vs. Resin) | Amount (for 0.1 mmol) | Role |
| Fmoc-N-methyl-AA | 4.0 | 0.4 mmol | Building Block |
| HATU | 4.0 | 0.4 mmol | Coupling Reagent |
| DIPEA | 8.0 | 0.8 mmol | Activation Base |
| 20% Piperidine/DMF | - | ~5 mL | Fmoc Deprotection |
| Reaction Time | - | 1 - 4 hours | - |
| Monitoring | - | Bromophenol Blue Test | - |
Cleavage and Purification
After synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed.
-
Washing: Wash the final peptide-resin thoroughly with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acids in the sequence. A common cocktail is Reagent K: 94% TFA, 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.[4] The duration may need to be optimized, as extended cleavage times can sometimes lead to side reactions with N-methylated peptides.[7][8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Conclusion
The successful solid-phase synthesis of N-methylated peptides is challenging but achievable through the careful selection of reagents and optimization of reaction protocols. For sterically demanding N-methyl amino acids, the use of highly reactive uronium/aminium or phosphonium salt-based reagents such as HATU, PyAOP, and COMU is strongly recommended.[1] Standard coupling reagents like HBTU or DIC/HOBt are likely to result in incomplete reactions.[1] Extending coupling times, employing double coupling strategies, and using appropriate monitoring techniques like the bromophenol blue test are crucial for achieving high-purity N-methylated peptides for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid‐phase synthesis and characterization ofN‐methyl‐rich peptides | Publicación [silice.csic.es]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
Application Notes and Protocols: Medicinal Chemistry Applications of 4-Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 4-aminobenzoic acid (PABA) derivatives. This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, quantitative data on their biological activities, and visualizations of key mechanisms and workflows.
Introduction to 4-Aminobenzoic Acid Derivatives in Medicinal Chemistry
4-Aminobenzoic acid, a versatile scaffold, has been a cornerstone in the development of a wide array of therapeutic agents. Its derivatives have found applications as local anesthetics, antimicrobial agents (including antibacterial and antifungal), and anticancer therapeutics. The structural simplicity of the PABA core allows for facile chemical modifications at the amino and carboxylic acid functionalities, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Local Anesthetics: Benzocaine and Procaine
Derivatives of 4-aminobenzoic acid, particularly benzocaine and procaine, are well-established local anesthetics.[1] They function by reversibly blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of nerve impulses and producing a numbing effect.[2][3]
Mechanism of Action: Sodium Channel Blockade
Local anesthetics exist in equilibrium between an uncharged (lipophilic) and a charged (hydrophilic) form. The uncharged form penetrates the nerve cell membrane, and once inside the axoplasm, the charged form binds to the inner pore of the sodium channel, stabilizing it in an inactive state and preventing sodium influx.[4] This state-dependent binding is more pronounced in rapidly firing neurons, which are characteristic of pain transmission.[3]
Synthesis Protocols
Principle: This synthesis involves the Fischer esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst (sulfuric acid).
Materials:
-
4-Aminobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate solution (10%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter paper and Buchner funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, combine 4-aminobenzoic acid and absolute ethanol.
-
Slowly and carefully add concentrated sulfuric acid to the mixture while cooling in an ice bath.
-
Set up the apparatus for reflux and heat the mixture gently for 1-2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing cold water.
-
Neutralize the solution by slowly adding sodium carbonate solution until the precipitation of the crude product is complete.
-
Collect the precipitated benzocaine by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water to remove any remaining acid and salts.
-
Recrystallize the crude benzocaine from an ethanol-water mixture to obtain the pure product.
-
Dry the purified crystals and determine the melting point and yield.
Principle: Procaine can be synthesized via the esterification of 4-nitrobenzoic acid with 2-diethylaminoethanol, followed by the reduction of the nitro group to an amine.[5][6]
Materials:
-
4-Nitrobenzoic acid
-
2-Diethylaminoethanol
-
Thionyl chloride or an acid catalyst (e.g., sulfuric acid)
-
A suitable solvent (e.g., toluene)
-
Reducing agent (e.g., tin and hydrochloric acid, or catalytic hydrogenation with a Raney nickel catalyst)[5]
-
Sodium hydroxide solution
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Esterification: React 4-nitrobenzoic acid with 2-diethylaminoethanol in the presence of an acid catalyst under reflux to form the intermediate, 2-diethylaminoethyl 4-nitrobenzoate.[6] Alternatively, 4-nitrobenzoyl chloride (prepared from 4-nitrobenzoic acid and thionyl chloride) can be reacted with 2-diethylaminoethanol.[5]
-
Reduction: Reduce the nitro group of the intermediate to an amino group. This can be achieved by using tin and concentrated hydrochloric acid, followed by neutralization with a base.[7] Catalytic hydrogenation over a Raney nickel catalyst is another method.[5]
-
Purification: The resulting procaine is then purified, typically by recrystallization.
Antimicrobial Agents
PABA derivatives are a significant class of antimicrobial agents, primarily acting as folate antagonists.[8] This is because many microorganisms synthesize their own folic acid, a pathway absent in humans, making it an excellent target for selective toxicity.[9]
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides, which are structural analogs of PABA, competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS).[9][10] This enzyme is responsible for the incorporation of PABA into dihydropteroic acid, a precursor to folic acid.[8] By blocking this step, sulfonamides disrupt the synthesis of essential nucleic acids and amino acids, leading to a bacteriostatic effect.[10]
Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values for various 4-aminobenzoic acid derivatives against selected microorganisms.
| Derivative Class | Specific Derivative | Target Microorganism | MIC (µM) |
| Schiff Bases | 4-[(5-Nitrofurfurylidene)amino]benzoic acid | Staphylococcus aureus (MRSA) | 15.62[11][12] |
| Schiff Bases | 4-[(2-Hydroxybenzylidene)amino]benzoic acid | Staphylococcus aureus (MRSA) | >250[11] |
| Hydrazide-hydrazones | Compound 4f | Pseudomonas aeruginosa | 64[13] |
| Hydrazide-hydrazones | Compound 4g | Pseudomonas aeruginosa | 64[13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]
Materials:
-
Test compounds (4-aminobenzoic acid derivatives)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the sterile broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[15]
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[15]
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader to measure the optical density.[16]
Anticancer Agents
Recent research has explored the potential of 4-aminobenzoic acid derivatives as anticancer agents.[17][18] These compounds have shown cytotoxic effects against various cancer cell lines.
Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected 4-aminobenzoic acid derivatives against different cancer cell lines.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| Alkyl derivatives | Compound 20 | NCI-H460 (Lung) | 15.99[18] |
| Schiff Bases | 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | HepG2 (Liver) | 15.0[11][12] |
Experimental Protocol: MTT Cytotoxicity Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[19][20] The amount of formazan produced is proportional to the number of living cells.[21]
Materials:
-
Test compounds
-
Cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[18]
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[18]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.[20]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[22]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
References
- 1. Video: Local Anesthetics: Chemistry and Structure-Activity Relationship [jove.com]
- 2. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 5. A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. supplybenzocaine.co.uk [supplybenzocaine.co.uk]
- 7. scribd.com [scribd.com]
- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 9. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. m.youtube.com [m.youtube.com]
- 17. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-((tert-butoxycarbonyl)(methyl)amino)benzoic acid as a versatile scaffold in combinatorial chemistry for the generation of diverse chemical libraries. Detailed protocols for both solid-phase and solution-phase synthesis are provided, along with examples of library generation and characterization.
Introduction
This compound is an attractive scaffold for combinatorial library synthesis due to its bifunctional nature. The carboxylic acid moiety allows for the introduction of diversity through amide bond formation, while the Boc-protected N-methylamino group provides a handle for further functionalization after deprotection. The presence of the methyl group on the nitrogen atom can confer improved pharmacokinetic properties, such as increased metabolic stability and cell permeability, to the final compounds. This scaffold is particularly well-suited for the synthesis of peptidomimetics and other small molecule libraries for drug discovery.
Key Features of the Scaffold
-
Orthogonal Protection: The Boc-protected amine and the carboxylic acid allow for selective and sequential reactions.
-
Structural Rigidity: The benzene ring provides a rigid core, which can be advantageous for presenting substituents in well-defined spatial orientations for interaction with biological targets.
-
N-Methylation: The N-methyl group can enhance drug-like properties by reducing the hydrogen bond donor capacity and increasing lipophilicity.
-
Versatility: The scaffold can be readily derivatized using a variety of synthetic methodologies, including solid-phase peptide synthesis (SPPS) and multicomponent reactions like the Ugi reaction.
Solid-Phase Synthesis of a Substituted N-Methyl-4-aminobenzamide Library
This protocol describes the generation of a diverse library of N-substituted-4-(methylamino)benzamides using solid-phase organic synthesis. The library is constructed by coupling a variety of primary and secondary amines to the scaffold, which is immobilized on a solid support.
Experimental Workflow
Caption: Workflow for solid-phase synthesis of an N-methyl-4-aminobenzamide library.
Detailed Protocol
1. Resin Swelling:
-
Place Rink Amide resin (0.5-1.0 mmol/g loading) in a solid-phase synthesis vessel.
-
Add N,N-dimethylformamide (DMF) (10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
2. Scaffold Attachment:
-
In a separate flask, dissolve this compound (3 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 15 minutes.
-
Drain the DMF from the swollen resin and add the activated scaffold solution.
-
Agitate the mixture for 4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
3. Boc Deprotection:
-
Treat the resin with a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) (v/v) for 30 minutes.
-
Drain the solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
4. Library Diversification (Amide Coupling):
-
Prepare stock solutions of a diverse set of primary and secondary amines (3 eq. each) in DMF.
-
In separate reaction vessels for each amine, add the deprotected resin.
-
Add a solution of HATU (2.9 eq.) and DIPEA (6 eq.) in DMF to each vessel, followed by the respective amine stock solution.
-
Agitate the reactions for 4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
5. Cleavage and Isolation:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dissolve the crude product in a suitable solvent (e.g., DMSO/methanol) for purification.
6. Purification and Analysis:
-
Purify the library members using preparative HPLC.
-
Characterize the final products by LC-MS and, for selected compounds, by ¹H NMR.
Data Presentation
Table 1: Representative Library of N-Substituted-4-(methylamino)benzamides
| Compound ID | Amine (R¹R²NH) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| L1-A1 | Benzylamine | 256.32 | 85 | >95 |
| L1-A2 | Morpholine | 236.29 | 78 | >95 |
| L1-A3 | Piperidine | 234.32 | 82 | >95 |
| L1-A4 | Aniline | 242.29 | 75 | >95 |
Solution-Phase Synthesis of a Dipeptidomimetic Library via Ugi Reaction
This protocol outlines the use of this compound as the carboxylic acid component in a four-component Ugi reaction to generate a library of dipeptidomimetics.
Reaction Scheme
Caption: Ugi four-component reaction for the synthesis of a dipeptidomimetic library.
Detailed Protocol
1. Reaction Setup:
-
To a solution of this compound (1.0 eq.) in methanol (0.5 M), add the primary amine (1.0 eq.) and the aldehyde (1.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
2. Ugi Reaction:
-
Add the isocyanide (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
3. Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 2: Representative Dipeptidomimetic Library from Ugi Reaction
| Compound ID | Amine (R¹NH₂) | Aldehyde (R²CHO) | Isocyanide (R³NC) | Yield (%) | Purity (%) |
| L2-B1 | Benzylamine | Isobutyraldehyde | tert-Butyl isocyanide | 65 | >95 |
| L2-B2 | Cyclohexylamine | Benzaldehyde | Benzyl isocyanide | 72 | >95 |
| L2-B3 | Aniline | Acetaldehyde | Cyclohexyl isocyanide | 58 | >95 |
Biological Screening
The synthesized libraries can be screened against a variety of biological targets to identify hit compounds. For example, libraries of N-substituted-4-(methylamino)benzamides could be screened for activity against a panel of kinases, proteases, or G-protein coupled receptors.
Screening Workflow
Caption: General workflow for the biological screening of a combinatorial library.
Example: Kinase Inhibition Assay
Protocol:
-
Prepare assay plates with the synthesized compounds at a final concentration of 10 µM.
-
Add the target kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percent inhibition for each compound relative to a positive control (known inhibitor) and a negative control (DMSO).
Data Presentation
Table 3: Hypothetical Kinase Screening Results for Library L1
| Compound ID | Kinase Target | % Inhibition at 10 µM | IC₅₀ (µM) |
| L1-A1 | Kinase X | 85 | 1.2 |
| L1-A2 | Kinase X | 15 | > 50 |
| L1-A3 | Kinase X | 92 | 0.8 |
| L1-A4 | Kinase X | 45 | 15.7 |
These application notes and protocols provide a framework for utilizing this compound as a scaffold in combinatorial chemistry. The versatility of this building block allows for the creation of diverse libraries of compounds with the potential for a wide range of biological activities. The provided protocols can be adapted and optimized for specific research goals and available resources.
Troubleshooting & Optimization
Technical Support Center: Coupling N-Methylated Amino Acids in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) involving N-methylated amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the unique challenges associated with incorporating these modified residues into peptide chains.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling N-methylated amino acids in SPPS?
The main difficulties arise from the steric hindrance imposed by the N-methyl group.[1][2][3] This methyl group, located on the amide nitrogen, physically obstructs the incoming activated amino acid, which can lead to several issues:
-
Slower reaction kinetics and incomplete couplings: The steric bulk significantly slows down the formation of the peptide bond.[3][4]
-
Lower yields: Incomplete reactions result in lower overall peptide yields.[2]
-
Formation of deletion sequences: If a coupling reaction fails, the subsequent amino acid will be coupled to the unreacted amine, leading to a peptide chain missing the intended N-methylated residue.[2]
-
Increased risk of side reactions: To drive the reaction to completion, harsher conditions or longer reaction times may be necessary, which can increase the likelihood of side reactions like epimerization.[3][5]
Q2: Why is the standard Kaiser test (ninhydrin test) not suitable for monitoring couplings with N-methylated amino acids?
The Kaiser test is used to detect free primary amines on the resin. N-methylated amino acids possess a secondary amine. The ninhydrin reagent does not react with this secondary amine to produce the characteristic blue color, making the test unreliable for determining the completion of the coupling reaction.[1]
Q3: What is a suitable alternative to the Kaiser test for monitoring these couplings?
The bromophenol blue test is a recommended alternative.[1][2] In this test, a blue or green color on the resin beads indicates the presence of unreacted (basic) free amine, signifying an incomplete reaction. A yellow color indicates a complete reaction where the free amine has been acylated.[2]
Q4: What is "double coupling" and when should it be employed?
Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and coupling reagent immediately after the initial coupling reaction.[1] This technique is often used to drive difficult coupling reactions, such as those involving N-methylated amino acids, to completion and improve the overall yield.[1]
Q5: Can microwave-assisted peptide synthesis (MW-SPPS) help with coupling N-methylated amino acids?
Yes, microwave-assisted peptide synthesis can be highly effective. The use of microwave energy can accelerate the coupling of sterically hindered amino acids, like N-methylated residues, leading to faster and more efficient reactions.[6][7] This can result in higher yields and purity in a shorter amount of time.[2] However, caution is advised as elevated temperatures can sometimes promote side reactions with certain sensitive amino acids.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solutions |
| Low Coupling Efficiency / Incomplete Reaction | Steric hindrance from the N-methyl group and/or the amino acid side chain.[1][2] | - Optimize Coupling Reagent: Switch to a more potent coupling reagent such as HATU, HCTU, or PyAOP.[1][8] - Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.[1] - Perform a Double Coupling: Repeat the coupling step with fresh reagents.[1] - Increase Temperature: Utilize microwave synthesis to enhance reaction kinetics.[2][6] |
| Presence of Deletion Sequences in Final Peptide | Failure of the N-methylated amino acid to couple completely to the growing peptide chain.[2] | - Employ the solutions for low coupling efficiency. - Carefully monitor each coupling step using the bromophenol blue test.[1][2] |
| Epimerization (Racemization) of the Amino Acid | Prolonged exposure to basic conditions during activation and coupling.[9] | - Choose Appropriate Coupling Reagent: Use reagents known to suppress racemization, such as HATU or those used with an additive like HOAt.[1][10] - Minimize Pre-activation Time: Long pre-activation times can increase the risk of epimerization.[8][11] - Avoid Strong Bases Where Possible: Use a milder base like N,N-diisopropylethylamine (DIPEA) in moderation.[9] |
| Side Reactions During Cleavage | The presence of multiple N-methylated residues can lead to fragmentation or diketopiperazine formation during TFA cleavage.[12][13] | - Optimize Cleavage Time: The duration of cleavage can significantly impact the outcome.[12][13] - Consider Alternative Cleavage Cocktails: The choice of scavengers can be critical. |
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of N-methylated amino acids. The following table summarizes the performance of commonly used reagents.
| Coupling Reagent | Reagent Type | Relative Efficiency for N-Me-AAs | Racemization Risk | Notes |
| HATU | Uronium/Aminium Salt | Very High | Low | Often the reagent of choice for difficult couplings, including N-methylated amino acids.[1][14] |
| HCTU | Uronium/Aminium Salt | High | Low to Medium | A cost-effective alternative to HATU with comparable efficiency in many cases.[1] |
| PyAOP | Phosphonium Salt | Very High | Low | Particularly effective for coupling N-methylated amino acids.[1][13][14] |
| PyBOP | Phosphonium Salt | High | Medium | Effective, but can be less efficient than PyAOP for N-methylated residues.[1][8] |
| PyBrOP | Phosphonium Salt | Very High | Medium | Highly reactive and useful for particularly difficult couplings, but may increase racemization risk.[2][10][15] |
| COMU | Uronium Salt | Very High | Low | A newer generation reagent with efficiency comparable to HATU and improved safety profile.[10] |
| DIC/HOBt | Carbodiimide | Medium | Medium | A classic reagent combination, but may be less effective for severely hindered couplings.[1] |
| BOP-Cl | Phosphonium Salt | High | - | Can be useful for couplings where nucleophile hindrance is the primary issue.[16] |
Experimental Protocols
Protocol 1: Standard Coupling of an Fmoc-N-methylated Amino Acid using HATU
This protocol describes a general procedure for coupling an Fmoc-protected N-methylated amino acid to a resin-bound peptide.
Materials:
-
Fmoc-protected N-methylated amino acid
-
Peptide-resin with a free N-terminal amine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Addition of Base: Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[17]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction time may be extended or a double coupling may be necessary.[8]
-
Monitoring the Reaction: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform the bromophenol blue test to check for completion.
-
Washing: Once the coupling is complete (bromophenol blue test is yellow), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[8]
Protocol 2: On-Resin N-Methylation
This protocol is for the N-methylation of a primary amine on the resin-bound peptide.
Materials:
-
Peptide-resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
Methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI)
-
N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Dichloromethane (DCM)
Procedure:
-
Sulfonylation: Treat the resin with o-NBS-Cl and 2,4,6-collidine in DMF to protect the primary amine as a sulfonamide.
-
Methylation: Treat the sulfonamide-protected resin with a methylating agent (e.g., MeOTs or MeI) and a base (e.g., DIPEA or DBU) in DMF.
-
Desulfonylation: Remove the o-NBS protecting group by treating the resin with 2-mercaptoethanol and a base in DMF to reveal the newly formed secondary (N-methylated) amine.
-
Washing: After each step, wash the resin thoroughly with DMF and DCM.
Visualizations
Caption: Workflow for coupling an N-methylated amino acid in SPPS.
Caption: Troubleshooting logic for low-yield N-methylated peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scienmag.com [scienmag.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation in Peptides Containing Hydrophobic Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing hydrophobic residues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimentation of peptides with a high content of hydrophobic amino acids.
Issue 1: My hydrophobic peptide will not dissolve.
Symptoms: The lyophilized peptide powder does not go into solution, even after vortexing or sonication, resulting in a cloudy or particulate suspension.
Possible Causes and Solutions:
-
Inappropriate Solvent: The polarity of the solvent may not be suitable for the peptide's sequence. Peptides with a high proportion of hydrophobic amino acids often have poor solubility in aqueous solutions.[1][2]
-
Solution: A systematic approach to solubilization is recommended.[1]
-
Start with a small amount: Always test the solubility on a small portion of the peptide first.[2][3]
-
Determine the net charge: Calculate the net charge of your peptide at neutral pH. Assign +1 to basic residues (Lys, Arg, His) and the N-terminus, and -1 to acidic residues (Asp, Glu) and the C-terminus.
-
Solvent Selection based on Charge:
-
Basic Peptides (net positive charge): Try dissolving in sterile, distilled water. If unsuccessful, add a small amount of 10-30% acetic acid.[3][4]
-
Acidic Peptides (net negative charge): Attempt to dissolve in sterile, distilled water. If that fails, use a dilute basic solution like 0.5% ammonium hydroxide.[3][4]
-
Neutral or Highly Hydrophobic Peptides: These are often the most challenging. First, dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[1][2][4] Once dissolved, slowly add this concentrated stock solution dropwise into your aqueous buffer while stirring to prevent localized high concentrations that can cause precipitation.[2]
-
-
-
-
Insufficient Energy Input: The peptide may require more energy to break the intermolecular forces in the lyophilized state.
Issue 2: My peptide dissolves in organic solvent but precipitates when diluted into an aqueous buffer.
Symptoms: A clear peptide solution in an organic solvent becomes turbid or forms a precipitate immediately upon addition to a buffer.
Possible Causes and Solutions:
-
Rapid Change in Solvent Polarity: The sudden shift from a non-polar organic solvent to a polar aqueous environment can cause the hydrophobic regions of the peptide to rapidly associate and aggregate.[1]
-
Solution: Add the organic peptide stock to the aqueous buffer slowly and with constant stirring or vortexing.[2] This allows for more controlled mixing and can prevent the peptide from crashing out of solution.
-
-
Buffer Conditions: The pH, ionic strength, or composition of the aqueous buffer may promote aggregation.
-
Solution:
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the final solution to be at least 1-2 units away from the pI can increase solubility.[5]
-
Ionic Strength: The effect of salt concentration can be complex. Sometimes, low salt concentrations can help to screen charges and reduce aggregation, while high salt concentrations can lead to "salting out". It is often necessary to empirically test a range of salt concentrations.[6]
-
Excipients: Consider the addition of excipients that can help to stabilize the peptide and prevent aggregation.
-
-
Issue 3: My peptide solution becomes cloudy or forms a precipitate over time, even during storage at 4°C.
Symptoms: A previously clear peptide solution shows signs of aggregation after a period of storage.
Possible Causes and Solutions:
-
Thermodynamic Instability: The peptide may be thermodynamically driven to aggregate, and this process can occur over time, even at low temperatures.
-
Solution:
-
Storage Conditions: For long-term storage, it is best to store peptides in their lyophilized form at -20°C or -80°C.[3] If storing in solution, aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[1] Store frozen at -20°C or -80°C.[7]
-
Use of Cryoprotectants: For frozen solutions, adding a cryoprotectant like glycerol or sucrose can sometimes help to maintain stability.
-
Formulation Optimization: The inclusion of stabilizing excipients in the storage buffer can significantly reduce aggregation over time.
-
-
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem for hydrophobic peptides?
A1: Peptide aggregation is the process where individual peptide molecules self-associate to form larger, often insoluble, structures.[1] This is a significant issue for peptides with a high content of hydrophobic residues because these residues tend to minimize their contact with water.[1][2] In an aqueous environment, the hydrophobic regions of different peptide chains will interact with each other, leading to the formation of aggregates. This can result in a loss of the peptide's biological activity, altered pharmacokinetics, and potentially induce an immune response.[8]
Q2: What are the key factors that influence the aggregation of hydrophobic peptides?
A2: Several factors, both intrinsic and extrinsic, can influence peptide aggregation:[6]
-
Intrinsic Factors:
-
Amino Acid Sequence: The presence of aggregation-prone regions (APRs), which are typically short sequences with a high propensity to form β-sheets, is a major determinant.[6] Hydrophobicity and charge of the amino acids are key.[6]
-
Peptide Length: Longer peptides have a greater chance of containing multiple hydrophobic patches and are often more prone to aggregation.[9]
-
-
Extrinsic Factors:
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[6]
-
pH: The pH of the solution affects the net charge of the peptide. Aggregation is often maximal near the isoelectric point where the net charge is zero.[10][11]
-
Temperature: Increased temperature can accelerate aggregation kinetics.[11]
-
Ionic Strength: Salts can either stabilize or destabilize peptides depending on the specific ions and their concentrations (Hofmeister series).[6]
-
Mechanical Stress: Agitation or shearing can induce aggregation.[6]
-
Q3: How can I modify my peptide sequence to reduce its aggregation propensity?
A3: If you have the flexibility to alter the peptide sequence, several strategies can be employed:
-
Introduce "Gatekeeper" Residues: Flanking aggregation-prone regions with charged residues like Arginine, Lysine, Aspartic acid, or Glutamic acid can prevent aggregation through electrostatic repulsion. Proline can also act as a "gatekeeper" by disrupting β-sheet formation.
-
Substitute Hydrophobic Residues: Replacing a hydrophobic amino acid with a more polar one can reduce the driving force for aggregation.
-
Incorporate Pseudoproline Dipeptides: Strategically inserting pseudoproline dipeptides can introduce a "kink" in the peptide backbone, which disrupts the formation of β-sheets that are common in aggregates.[12]
Q4: What are excipients, and how can they help prevent aggregation?
A4: Excipients are inactive substances added to a formulation to improve its stability, solubility, or other characteristics. Several types of excipients can be used to prevent peptide aggregation:[8][13]
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These are thought to stabilize the native conformation of the peptide through preferential exclusion.
-
Amino Acids (e.g., arginine, glycine, proline): Arginine is particularly effective at suppressing aggregation, possibly by interacting with hydrophobic or charged regions of the peptide.[8]
-
Surfactants (e.g., polysorbates, Pluronics): These can prevent aggregation at interfaces and can also interact with hydrophobic patches on the peptide to prevent self-association.[8]
-
Polymers (e.g., polyethylene glycol - PEG): PEGylation, the covalent attachment of PEG chains, can increase the solubility and stability of peptides.
Data Presentation
Table 1: Effect of pH on the Aggregation of a Model Hydrophobic Peptide (Illustrative Data)
| pH | Net Charge of Peptide | Percentage Aggregation (after 24h at 37°C) |
| 4.0 | +3 | 5% |
| 5.0 | +1 | 25% |
| 6.0 | 0 (pI) | 85% |
| 7.0 | -2 | 15% |
| 8.0 | -4 | 8% |
This table illustrates the common principle that peptide aggregation is often maximal at or near the isoelectric point (pI) where the net charge is minimal.
Table 2: Effect of Excipients on the Aggregation of a Model Hydrophobic Peptide (Illustrative Data)
| Excipient | Concentration | Percentage Aggregation Reduction |
| None | - | 0% |
| Arginine | 150 mM | 75% |
| Sucrose | 5% (w/v) | 40% |
| Polysorbate 80 | 0.02% (w/v) | 60% |
| Glycine | 200 mM | 30% |
This table demonstrates how different excipients can have varying degrees of effectiveness in reducing peptide aggregation.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Fibrillar Aggregation
The Thioflavin T (ThT) assay is a widely used method to detect the formation of amyloid-like fibrils. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these aggregates.[14][15]
Materials:
-
Thioflavin T (ThT)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Peptide stock solution
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a ThT stock solution: Dissolve ThT in distilled water to a concentration of 1 mM. Filter through a 0.22 µm syringe filter. Store protected from light.[16]
-
Prepare the working ThT solution: Dilute the ThT stock solution in PBS (pH 7.4) to a final concentration of 25 µM.[16]
-
Set up the assay:
-
In each well of the 96-well plate, add your peptide sample to the desired final concentration.
-
Add the 25 µM ThT working solution to each well.
-
Include a negative control containing only the buffer and ThT.
-
-
Incubate and Measure:
-
Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of fibrillar aggregates.
Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Soluble Aggregates
SEC separates molecules based on their hydrodynamic size. It is an excellent method for quantifying the amount of monomer, dimer, and higher-order soluble aggregates in a peptide sample.[17][18]
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of your peptide and its aggregates
-
Mobile phase (e.g., PBS with an appropriate salt concentration to minimize non-specific interactions with the column)
-
Peptide sample, filtered through a 0.22 µm filter
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a known volume of the filtered peptide sample onto the column.
-
Elution and Detection: Elute the sample with the mobile phase. Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis:
-
Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.
-
Integrate the area under each peak.
-
Calculate the percentage of each species (e.g., % aggregate, % monomer) by dividing the area of the corresponding peak by the total area of all peaks.
-
Protocol 3: Dynamic Light Scattering (DLS) for Measuring Particle Size Distribution
DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[19][20] It is a sensitive technique for detecting the presence of aggregates.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Peptide sample, filtered through a 0.22 µm or smaller filter to remove dust and large particulates.[21]
Procedure:
-
Sample Preparation: Prepare the peptide sample in a suitable, filtered buffer. The concentration should be optimized for the instrument's sensitivity.
-
Instrument Setup: Set the instrument parameters, including the temperature and the viscosity of the solvent.
-
Measurement:
-
Carefully pipette the filtered sample into the cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the measurement. The instrument will collect data on the fluctuations in scattered light.
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to calculate the hydrodynamic radius (Rh) and the size distribution of the particles in the sample.
-
The presence of larger species in the size distribution plot is indicative of aggregation. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample; a higher PDI can suggest the presence of aggregates.[20]
-
Visualizations
Caption: Troubleshooting workflow for peptide aggregation issues.
Caption: Experimental workflow for aggregation analysis.
Caption: Factors influencing and preventing peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Peptide Synthesis Knowledge Base [peptide2.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. scispace.com [scispace.com]
- 9. jpt.com [jpt.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 16. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 17. waters.com [waters.com]
- 18. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medium.com [medium.com]
- 20. unchainedlabs.com [unchainedlabs.com]
- 21. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Synthesis of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the synthesis of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and logical synthetic route involves a two-step process:
-
Boc Protection: The primary amino group of a 4-aminobenzoic acid derivative is first protected using di-tert-butyl dicarbonate (Boc₂O).
-
N-Methylation: The resulting Boc-protected amine is then methylated, typically using a methylating agent like methyl iodide in the presence of a base.
Q2: My Boc protection reaction is yielding multiple products. What could be the cause?
The formation of multiple products during Boc protection can be attributed to:
-
Di-Boc Formation: Especially with primary amines, over-reaction can lead to the formation of a di-Boc protected amine. Using a stoichiometric amount of Boc₂O and carefully monitoring the reaction progress can minimize this.
-
Reaction with Other Functional Groups: If your substrate contains other nucleophilic groups, such as hydroxyl or thiol groups, they may also react with Boc₂O. Careful control of reaction conditions (e.g., temperature, stoichiometry) is necessary.
Q3: I am observing incomplete N-methylation of the Boc-protected amine. What are the potential reasons?
Incomplete N-methylation can arise from several factors:
-
Insufficient Base: The base plays a crucial role in deprotonating the N-H group of the carbamate, making it nucleophilic enough to react with the methylating agent. Ensure an adequate amount of a sufficiently strong base is used.
-
Steric Hindrance: Significant steric hindrance around the nitrogen atom can impede the approach of the methylating agent.
-
Poor Solubility: The substrate must be fully dissolved in the reaction solvent for the reaction to proceed to completion.
Q4: Can the carboxylic acid group interfere with the N-methylation step?
Yes, the carboxylic acid can potentially interfere. A common side reaction is the esterification of the carboxylic acid, especially if an alcohol is used as the solvent or if the reaction conditions favor it. However, selective N-methylation in the presence of a free carboxylic acid is possible. For instance, using sodium hydride as a base can lead to the formation of a sodium carboxylate, which is less nucleophilic than the deprotonated Boc-amine.[1][2][3]
Q5: Is decarboxylation a significant concern during the synthesis?
Decarboxylation of benzoic acid derivatives can occur, particularly under harsh acidic conditions or at elevated temperatures.[4] For the synthesis of this compound, it is crucial to maintain mild reaction conditions, especially during any steps involving acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Problem 1: Low Yield of Boc-Protected Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the amine starting material is fully dissolved. For zwitterionic compounds like amino acids, consider using a mixed solvent system (e.g., THF/water).- Increase the equivalents of Boc₂O (e.g., to 1.5-2.0 equivalents).- Ensure the base (e.g., NaHCO₃, NaOH, or triethylamine) is present in sufficient quantity (e.g., 2-3 equivalents) to neutralize the acid byproduct. |
| Hydrolysis of Boc₂O | In aqueous conditions, use a sufficient excess of Boc₂O and monitor the reaction time. Prolonged reactions can lead to significant hydrolysis of the anhydride. |
| Low Nucleophilicity of Amine | For electron-deficient anilines, a stronger base or a catalytic amount of 4-dimethylaminopyridine (DMAP) may be required to facilitate the reaction. |
Problem 2: Formation of N,N-diBoc Side Product
| Potential Cause | Troubleshooting Steps |
| Excess Boc₂O | - Use a stoichiometric amount (1.0-1.1 equivalents) of Boc₂O relative to the primary amine.- Monitor the reaction closely using TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Forcing Reaction Conditions | Avoid prolonged reaction times and high temperatures, which can promote the formation of the di-Boc product. |
Problem 3: Low Yield of N-Methylated Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Deprotonation | - Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the Boc-protected amine.- Ensure anhydrous reaction conditions, as water can quench the base. |
| Side Reaction at Carboxylic Acid | - To avoid esterification, consider protecting the carboxylic acid as an ester (e.g., methyl or benzyl ester) before the N-methylation step, followed by hydrolysis. However, direct methylation is often possible with careful choice of base.[1][2][3] |
| Volatility of Methylating Agent | If using a volatile methylating agent like methyl iodide, ensure the reaction is performed in a well-sealed vessel to prevent its escape. |
Problem 4: Presence of Decarboxylated Impurity
| Potential Cause | Troubleshooting Steps |
| Acidic Conditions | Avoid strong acidic conditions, especially at elevated temperatures, during workup or purification steps. |
| High Temperatures | Maintain moderate temperatures throughout the synthesis and purification process. |
Experimental Protocols
Protocol 1: Synthesis of 4-((tert-Butoxycarbonyl)amino)benzoic acid
This protocol is adapted from a general procedure for the Boc protection of amino acids.[5]
-
Dissolution: Dissolve 4-aminobenzoic acid (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Reagents: To the solution, add di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv) dissolved in THF, followed by an aqueous solution of sodium bicarbonate (NaHCO₃) (3.0 equiv).
-
Reaction: Stir the mixture vigorously at room temperature for 12 hours.
-
Workup:
-
Acidify the reaction mixture to a pH of 3 using 1N HCl (aq).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain the pure 4-((tert-butoxycarbonyl)amino)benzoic acid.
| Parameter | Condition | Yield (%) | Reference |
| Solvent | THF/Water | 65-93 | [5] |
| Base | NaHCO₃ | 65-93 | [5] |
| Temperature | Room Temperature | 65-93 | [5] |
Protocol 2: Synthesis of this compound
This protocol is based on general procedures for the N-methylation of Boc-protected amines.[2][6]
-
Preparation: To a solution of 4-((tert-butoxycarbonyl)amino)benzoic acid (1.0 equiv) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) (2.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Deprotonation: Stir the mixture at room temperature for 1 hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with 1N HCl to a pH of 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Expected Yield (%) | Reference |
| Solvent | Anhydrous DMF | Good to Excellent | [2][6] |
| Base | NaH | Good to Excellent | [2][6] |
| Methylating Agent | Methyl Iodide | Good to Excellent | [2][6] |
| Temperature | 0 °C to Room Temperature | Good to Excellent | [2][6] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
purification strategies for peptides containing N-methylated amino acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the unique challenges associated with the purification of peptides containing N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying N-methylated peptides?
A1: The incorporation of N-methylated amino acids into a peptide sequence introduces several purification challenges:
-
Increased Hydrophobicity: The addition of methyl groups significantly increases the peptide's lipophilicity, leading to strong retention on standard C18 reversed-phase HPLC columns and potential co-elution with hydrophobic impurities.[1][2]
-
Steric Hindrance: The bulky nature of N-methylated residues can lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in a higher prevalence of closely related impurities, such as deletion sequences, which are often difficult to separate from the target peptide.[1][3]
-
Aggregation: N-methylated peptides, particularly those with high hydrophobicity, have a greater tendency to aggregate.[1][2] This can cause peak broadening, reduced recovery during HPLC, and even precipitation.[1]
-
Poor Solubility: These peptides may exhibit limited solubility in typical aqueous HPLC mobile phases, complicating sample preparation and injection.[1][2]
-
Cis/Trans Isomerism: The N-methylated amide bond can exist as a mixture of cis and trans isomers, which may lead to peak splitting or broadening in HPLC chromatograms, complicating purity assessment.[4]
Q2: How does N-methylation affect the yield and purity of a synthetic peptide?
A2: The inclusion of N-methylated amino acids typically lowers the crude yield and purity of a synthetic peptide compared to its non-methylated counterpart.[3] The synthetic challenges, primarily inefficient coupling reactions, lead to a higher proportion of deletion and other closely related side products, necessitating more rigorous purification strategies to isolate the desired peptide.[3]
Q3: What is the standard method for purifying N-methylated peptides?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying N-methylated peptides.[1][5][6] However, standard protocols often require significant modification to address the challenges posed by these molecules.
Q4: Are there alternative purification techniques to RP-HPLC?
A4: While RP-HPLC is the most common method, other techniques can be employed, especially as part of a multi-step purification strategy:
-
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge and can be useful for removing impurities with different charge characteristics.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used as an initial clean-up step to remove significantly smaller or larger impurities, such as truncated sequences or aggregates.
-
Precipitation and Washing: After cleavage from the resin, precipitation with a cold solvent like diethyl ether is a crucial first step to remove organic scavengers and byproducts.[1] Repetitive washes are often necessary due to the increased lipophilicity of N-methylated peptides.[1]
Troubleshooting Guides
Problem 1: Poor Solubility of the Crude N-Methylated Peptide
Symptoms: The lyophilized peptide powder does not dissolve in the initial HPLC mobile phase or precipitates upon dilution.
Root Causes:
-
High hydrophobicity of the peptide sequence.[2]
-
Formation of aggregates driven by hydrophobic interactions.[2]
-
The pH of the solvent is close to the peptide's isoelectric point (pI).
Solutions:
| Step | Action | Rationale |
| 1 | Systematic Solubility Testing | Before dissolving the entire batch, test the solubility of a small aliquot in various solvents.[2] |
| 2 | Use Strong Organic Solvents for Initial Dissolution | Dissolve the crude peptide in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) before diluting it with the HPLC mobile phase.[1] |
| 3 | Adjust the pH | For acidic peptides, try dissolving in a small amount of a basic solution (e.g., 0.1% ammonia) and then dilute. For basic peptides, use an acidic solution (e.g., 0.1% acetic acid or TFA).[] Solubility is generally lowest at the peptide's isoelectric point (pI). |
| 4 | Incorporate Organic Modifiers | For peptides that are difficult to dissolve, consider adding organic modifiers like isopropanol or n-propanol to the initial solvent mixture. |
Problem 2: Peptide Aggregation During Purification
Symptoms: Broad, tailing, or split peaks in the HPLC chromatogram; low recovery of the purified peptide; visible precipitation in the sample vial or during the purification run.
Root Causes:
-
Intermolecular hydrophobic interactions are a primary driver of aggregation.[2]
-
Formation of β-sheet secondary structures can lead to aggregation, although N-methylation can disrupt this by removing a hydrogen bond donor.[2]
-
High peptide concentration can promote self-association.[8]
Solutions:
| Step | Action | Rationale |
| 1 | Optimize Mobile Phase | Add organic modifiers such as n-propanol or isopropanol to the mobile phase to disrupt hydrophobic interactions and improve solubility.[1] Consider using chaotropic agents like guanidinium chloride in the sample solvent, but be mindful of their compatibility with the HPLC system. |
| 2 | Lower Peptide Concentration | Dilute the sample to a lower concentration before injection to reduce the likelihood of aggregation.[8] |
| 3 | Adjust pH and Salt Concentration | Modify the pH of the mobile phase to be at least one unit away from the peptide's pI to increase net charge and electrostatic repulsion between molecules.[9] Adjusting the ionic strength with salts can also modulate electrostatic interactions.[8] |
| 4 | Elevate Column Temperature | Increasing the column temperature can sometimes improve peak shape and reduce aggregation by increasing solubility and disrupting weak intermolecular interactions. |
Problem 3: Co-elution of Impurities with the Target Peptide
Symptoms: The main peak in the HPLC chromatogram is not symmetrical, has shoulders, or analytical HPLC of the collected fraction shows insufficient purity.
Root Causes:
-
Deletion sequences or other closely related impurities have very similar hydrophobicity to the target peptide.[3]
-
The chosen HPLC method lacks sufficient resolution.
-
Cis/trans isomers of the N-methylated amide bond are not fully resolved from each other or from impurities.[4]
Solutions:
| Step | Action | Rationale |
| 1 | Optimize the HPLC Gradient | Use a shallower gradient around the elution time of the target peptide to increase the separation between closely eluting species.[10] |
| 2 | Change the Stationary Phase | If a C18 column does not provide adequate separation, switch to a different stationary phase. A less retentive C4 or a column with different selectivity, such as a diphenyl or phenyl-hexyl phase, may resolve the target peptide from impurities.[1] |
| 3 | Modify the Mobile Phase | Change the organic modifier (e.g., from acetonitrile to methanol or isopropanol) or the ion-pairing agent (e.g., from TFA to formic acid, if compatible with your workflow) to alter the selectivity of the separation.[5] |
| 4 | Employ a Second Purification Step | If a single RP-HPLC step is insufficient, collect the main peak and subject it to a second, orthogonal purification method, such as ion-exchange chromatography or a different RP-HPLC method (different pH or stationary phase). |
Experimental Protocols
General Protocol for RP-HPLC Purification of N-Methylated Peptides
-
Crude Peptide Preparation:
-
Solubilization:
-
Perform a small-scale solubility test to identify a suitable solvent system.[1]
-
Dissolve the lyophilized peptide in a minimal volume of a strong organic solvent (e.g., DMSO, DMF).[1]
-
Dilute the dissolved peptide with the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration for injection. Centrifuge the sample to remove any particulate matter.[11]
-
-
HPLC Method Development and Purification:
-
Analytical HPLC: First, develop an analytical method to assess the crude purity and optimize the separation conditions.
-
Column: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.[10]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[10]
-
Gradient: A common starting gradient is 5-95% B over 30 minutes.[11] Adjust the gradient to be shallower around the elution time of the target peptide for better resolution.
-
Detection: Monitor at 214-220 nm for the peptide backbone.[4][5]
-
-
Preparative HPLC: Scale up the optimized analytical method to a preparative column.
-
Adjust the flow rate according to the column diameter.
-
Inject the solubilized crude peptide.
-
Collect fractions corresponding to the target peptide peak.
-
-
-
Fraction Analysis and Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC to determine their purity.[10]
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.[11]
-
Lyophilize the pooled aqueous solution to obtain the final purified peptide as a white powder.[10]
-
Data Presentation
Table 1: Comparison of HPLC Purity for N-Methylated Peptides Under Different Synthesis Conditions
| Peptide Sequence | N-Methylation Method | HPLC Purity of Crude Product (%) | Reference |
| (N-Me)RWG-NH2 | Ultrasonic Agitation (UA) | 74-99 | [12] |
| (N-Me)RWG-NH2 | Standard Laboratory Shaker (SS) | 74-99 | [12] |
| (N-Me)RWG-NH2 | Microwave (MW) at 40°C | 75 | [12] |
| (N-Me)DWG-NH2 | UA with standard DBU treatment | 26 | [12] |
| (N-Me)DWG-NH2 | UA with single DBU treatment | 54 | [12] |
| (N-Me)DWG-NH2 | MW with single DBU treatment | 73 | [12] |
Note: Purity was determined by RP-HPLC at 214 nm.[12]
Visualizations
Caption: General Purification Workflow for N-Methylated Peptides.
Caption: Troubleshooting Common Purification Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.ltd [peptide.ltd]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
- 11. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in solid-phase synthesis of complex peptides
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of complex peptides, with a focus on addressing problems that lead to low yield.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues in SPPS. The guides are in a question-and-answer format to directly address specific challenges.
Issue 1: Significantly Lower Than Expected Peptide Yield After Cleavage
Q1: My final peptide yield is very low. What are the first steps to diagnose the problem?
A1: A low final yield can stem from issues during the synthesis on the resin or during the final cleavage and work-up. The first step is to determine which part of the process is problematic.
How to Investigate:
-
Qualitative Analysis: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg).[1] Analyze the cleaved product using mass spectrometry (MS). The presence of a peak corresponding to the mass of your target peptide will confirm that the synthesis was at least partially successful, suggesting the issue may lie with the cleavage or work-up procedure.[1][2]
-
Quantitative Analysis: To assess the efficiency of the synthesis, determine the loading of the final peptide on the resin. This can be done by cleaving the peptide from a known mass of dried resin and quantifying the peptide amount by UV-Vis spectrophotometry or amino acid analysis (AAA).[1]
Issue 2: Incomplete Deprotection or Coupling Reactions
Q2: How can I determine if my coupling and deprotection steps are inefficient, and what should I do?
A2: Inefficient Fmoc-deprotection or amino acid coupling are common causes of low yield, leading to truncated and deletion sequences.[1]
How to Investigate:
-
Monitor Coupling Reactions: Use a qualitative colorimetric test, like the Kaiser (ninhydrin) test, to check for the presence of free primary amines after each coupling step.[1] A positive result (blue beads) indicates incomplete coupling.[1]
-
Monitor Deprotection: The completion of Fmoc deprotection can be monitored by UV-Vis spectrophotometry. This is done by measuring the absorbance of the dibenzylfulvene-piperidine adduct in the deprotection solution (effluent) at around 301 nm.[3][4]
Solutions for Incomplete Deprotection:
-
Increase Deprotection Time: For "difficult" sequences, extending the standard deprotection time may be necessary.[5]
-
Use a Stronger Base: If Fmoc removal remains sluggish, consider replacing piperidine with a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common mixture is 2% DBU in DMF.[3][5][6]
Solutions for Incomplete Coupling:
-
Double Couple: Perform the coupling step twice, especially for sterically hindered amino acids like arginine, or when coupling to proline.[2] It is also beneficial when coupling multiple identical amino acids in a row.[2]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can improve reaction kinetics.[2]
-
Use a More Efficient Coupling Reagent: For difficult couplings, switching to a more potent coupling reagent like HATU, HCTU, or COMU can improve efficiency.[7]
-
Extend Reaction Times: Simply increasing the time allowed for the coupling reaction can be effective.[1]
Issue 3: Peptide Aggregation on the Resin
Q3: The resin is clumping and swelling poorly. I suspect peptide aggregation. How can I prevent or resolve this?
A3: Peptide aggregation, caused by the formation of secondary structures (like β-sheets) on the resin, can hinder reagent access, leading to incomplete reactions and low yields.[1][6][8][9] This is common with hydrophobic sequences.[1][10]
Solutions to Prevent/Resolve Aggregation:
-
Specialized Resins: Use resins with low loading capacities or those incorporating polyethylene glycol (PEG) linkers to improve solvation and reduce intermolecular interactions.[1][11]
-
Chaotropic Salts: Wash the resin with solutions of chaotropic salts like 0.8 M NaClO₄ or LiCl in DMF to disrupt secondary structures. Ensure to wash thoroughly with DMF afterward.[11]
-
"Magic Mixture" Solvents: Switch to more effective solvents like N-Methyl-2-pyrrolidone (NMP), or use a "magic mixture" of DCM, DMF, and NMP (1:1:1).[6][11]
-
Elevated Temperature: Performing coupling reactions at a higher temperature can help break up aggregates.[6]
-
Backbone Protection: Incorporate backbone-protecting groups that disrupt hydrogen bonding networks.
-
Pseudoproline Dipeptides: These derivatives temporarily introduce a kink in the peptide backbone, disrupting the formation of secondary structures.[1][6]
-
Dmb/Hmb Groups: Attaching a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group to a backbone nitrogen serves a similar purpose.[6]
-
Issue 4: Side Reactions During Synthesis or Cleavage
Q4: I'm observing unexpected masses in my final product. What are common side reactions and how can they be minimized?
A4: Undesirable chemical modifications can occur at various stages, reducing the yield of the target peptide.
| Side Reaction | Description | Prevention/Solution |
| Aspartimide Formation | The side chain of aspartic acid can cyclize, especially in Asp-Gly or Asp-Ser sequences, leading to a mixture of α- and β-peptides upon ring-opening.[5][6][12] | Add HOBt or Oxyma to the piperidine deprotection solution. Use a Dmb-dipeptide to introduce the Asp-Gly sequence.[5][6][12] |
| Diketopiperazine Formation | At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is common with proline as one of the first two residues.[5][6] | Use 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[5][6] |
| Racemization | The stereochemistry of an amino acid can be altered during the activation step, particularly with residues like Cys and His.[5][6] | Use coupling reagents known for low racemization, such as HATU. Additives like HOBt or HOAt can suppress racemization.[6][7] |
| Guanidinylation | Uronium/aminium coupling reagents (like HATU, HBTU) can react with the unprotected N-terminal amine, terminating the chain. | Pre-activate the protected amino acid with the coupling reagent before adding it to the resin.[6][13] |
FAQs
Q5: How do I choose the right cleavage cocktail?
A5: The cleavage cocktail must be chosen based on the resin and the protecting groups on the amino acid side chains. For sensitive residues like tryptophan, methionine, or cysteine, scavengers are crucial to trap reactive cations generated during cleavage.[5][14]
| Sensitive Residue(s) in Sequence | Recommended Scavenger(s) | Example Cocktail (Reagent K) |
| Cysteine (Cys), Methionine (Met) | Triisopropylsilane (TIS), Dithiothreitol (DTT) | TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5) |
| Tryptophan (Trp) | TIS, Water, Dithiothreitol (DTT) | TFA/Water/TIS (95:2.5:2.5) |
| Arginine (Arg) | TIS, Thioanisole | TFA/Thioanisole/Water/TIS (90:5:3:2) |
Q6: My peptide won't precipitate in cold ether after cleavage. What should I do?
A6: This is common for very hydrophobic or very short peptides. You may need to try different precipitation solvents or alternative work-up procedures.[1] Sometimes, reducing the volume of TFA by rotary evaporation (carefully, without evaporating to dryness) before adding the ether can help.
Experimental Protocols
Protocol 1: Small-Scale Test Cleavage
This protocol is for cleaving a small amount of peptide from the resin for analytical purposes (e.g., MS analysis).[1][4]
Materials:
-
Peptide-resin (10-20 mg, dried)
-
Appropriate cleavage cocktail (e.g., Reagent K)
-
1.5 mL Microcentrifuge tube
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen or argon stream
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail (e.g., 200 µL) to the resin.
-
Agitate the tube gently at room temperature for 2-3 hours.
-
Pellet the resin by centrifugation (1-2 minutes).
-
Carefully transfer the supernatant (containing the cleaved peptide) to a new tube.
-
Add ~1 mL of cold diethyl ether to the supernatant to precipitate the peptide.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the precipitated peptide.
-
Decant the ether and wash the pellet with more cold ether.
-
Dry the peptide pellet under a gentle stream of nitrogen.
-
Re-dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) for MS analysis.
Protocol 2: Kaiser (Ninhydrin) Test
This is a qualitative test for the presence of free primary amines on the resin, used to monitor the completeness of a coupling reaction.[1][15]
Reagents:
-
Solution A: 0.5 g ninhydrin in 10 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN (aq) diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (1-5 mg) from the reaction vessel after the coupling step and wash them thoroughly with DMF and then ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test reagents.
-
Heat the tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Solution and Beads: Coupling has failed or is very incomplete. Recoupling is necessary.[1]
-
Colorless Solution, Dark Blue Beads: Incomplete coupling. Consider extending the coupling time or performing a second coupling.
-
Yellow/Orange Solution, Yellow Beads: Coupling is complete. No free primary amines are present.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Strategies to Improve Solubility of Protected Amino Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the solubility of protected amino acids during your experiments.
Troubleshooting Guide
This guide is designed to provide a systematic approach to resolving solubility issues with protected amino acids.
Issue: My protected amino acid is not dissolving in the recommended solvent.
-
Initial Steps & Verification:
-
Confirm Compound Purity: Impurities can significantly impact the solubility of a protected amino acid. If the purity is uncertain, consider recrystallization.[1]
-
Accurate Measurements: Double-check all calculations for mass and volume to ensure the target concentration is correct.[1]
-
Standard Solvents: The most common solvents for solid-phase peptide synthesis (SPPS) are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1][2] For more challenging protected amino acids, Dimethyl sulfoxide (DMSO) is a powerful alternative.[1][3]
-
-
Advanced Dissolution Techniques:
-
Sonication: Place the vial containing the amino acid and solvent in a sonicator bath for 5-10 minutes. This can help break up solid aggregates.[1][4]
-
Gentle Warming: Carefully warm the solution in a water bath, not exceeding 40°C.[1] It is crucial to exercise caution as excessive heat can lead to the degradation of the compound.[1] Always try this on a small scale first.[1]
-
Co-solvent Systems: A mixture of solvents can be more effective than a single solvent.[1] A widely used "magic mixture" for particularly difficult sequences consists of DCM, DMF, and NMP in a 1:1:1 ratio.[1][5] Other powerful solvent systems for sparingly-soluble protected peptides include mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with trichloromethane (TCM) or DCM.[6]
-
-
Workflow for Dissolving a Difficult Protected Amino Acid:
Caption: A stepwise workflow for troubleshooting the dissolution of protected amino acids.
Issue: My protected amino acid precipitated out of solution.
-
Immediate Actions:
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended solvents for dissolving protected amino acids?
A1: For solid-phase peptide synthesis (SPPS), the most commonly used solvents are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1][2] Dimethyl sulfoxide (DMSO) is often used for amino acids that are difficult to dissolve in other solvents.[1]
Q2: How does the amino acid side chain affect solubility?
A2: The polarity and size of the amino acid side chain are critical. Amino acids with large, nonpolar, or bulky side chains tend to have lower solubility.[1] The presence of additional protecting groups on the side chain can also significantly alter solubility characteristics.[1] For example, Fmoc-Asn-OH and Fmoc-Gln-OH have very low solubility, but their trityl (Trt)-protected counterparts, Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH, have much better solubility in DMF.[7]
Q3: Can I use heat to increase the solubility of a protected amino acid?
A3: Yes, gentle warming can increase solubility.[1] However, it must be done with caution, as excessive heat can cause the compound to degrade.[1] It is recommended to warm the solution in a water bath to no more than 40°C and to first test this on a small scale.[1]
Q4: Can the choice of protecting group influence solubility?
A4: Absolutely. Bulky and hydrophobic protecting groups can sometimes worsen solubility issues.[8] Conversely, some protecting groups are designed to enhance solubility. For instance, the hydrophilic Picoc protecting group has been shown to markedly improve the aqueous solubility of amino acids compared to Fmoc and benzyloxycarbonyl protecting groups.[9]
Q5: I am observing low coupling efficiency in my peptide synthesis. Could this be related to solubility issues?
A5: Yes, poor solubility is a direct cause of low coupling efficiency. If the protected amino acid is not fully dissolved, it is not fully available to react with the free amine on the resin.[1] If you suspect this is the case, ensure your protected amino acid is completely dissolved before adding it to the reaction vessel.[1] Using a more potent coupling reagent like HATU or HBTU and extending the reaction time may help in cases of persistent solubility problems.[1]
Data Presentation
Table 1: Solubility of Selected Boc-Protected Amino Acids in Common Organic Solvents
| Boc-Protected Amino Acid | Solvent | Solubility (mg/mL, approx.) | Notes |
| Boc-Val-OH | DMF | ~108.6 | Clearly soluble (1 mmole in 2 mL). |
| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication.[1] |
| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication and warming to 60°C.[1] |
| Boc-L-proline | Ethanol:PBS (pH 7.2) (1:3) | ~0.25 | Sparingly soluble in aqueous buffers.[1] |
| Boc-L-isoleucine | DMF:PBS (pH 7.2) (1:6) | ~0.14 | Sparingly soluble in aqueous buffers.[1] |
This data is compiled from various sources and should be used as a guideline. Actual solubility can vary based on batch, purity, and experimental conditions.[1]
Experimental Protocols
Protocol 1: Standard Dissolution of a Protected Amino Acid for SPPS
-
Objective: To prepare a solution of a protected amino acid for a coupling reaction.
-
Methodology:
-
In a clean, dry vessel, weigh the required amount of the protected amino acid (typically 3-4 equivalents relative to the resin substitution).
-
In a separate vessel, weigh the activating agent (e.g., HBTU, 3-4 equivalents).
-
Add the appropriate volume of solvent (typically DMF) to the protected amino acid.
-
Mix the solution using a vortex or gentle agitation until the solid is fully dissolved.
-
Add the dissolved amino acid solution to the activating agent, followed by the addition of a base (e.g., DIPEA), or proceed according to your established activation protocol.
Caption: A standard workflow for the dissolution and activation of a protected amino acid for SPPS.
-
Protocol 2: Solvent Screening for a Poorly Soluble Protected Amino Acid
-
Objective: To identify an effective solvent or solvent system for a protected amino acid with poor solubility.
-
Materials:
-
Small, known amount of the protected amino acid (e.g., 1-2 mg per test).
-
A selection of solvents (e.g., DMF, NMP, DMSO, DCM, and a pre-mixed 1:1:1 DCM/DMF/NMP co-solvent).
-
Microcentrifuge tubes or small vials.
-
Vortex mixer.
-
-
Methodology:
-
Weigh out a small, identical amount of the protected amino acid into several labeled vials.
-
To each vial, add a measured volume (e.g., 100 µL) of a different solvent or solvent mixture.
-
Vortex each vial vigorously for 2 minutes.
-
Visually inspect each vial for the presence of undissolved solid material.
-
For any solvents that achieved complete dissolution, you can incrementally add more of the protected amino acid to estimate the approximate solubility.
-
For vials with undissolved solid, you can proceed with gentle warming or sonication to assess if these methods improve solubility in that particular solvent.
-
This systematic approach allows for the efficient identification of the optimal solvent system for your specific protected amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Steric Hindrance in Peptide Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges encountered during peptide coupling reactions involving sterically hindered amino acids.
Troubleshooting Guide: Low or Incomplete Coupling Reactions
Issue: My standard peptide coupling protocol is resulting in low yield or reaction failure when incorporating a sterically hindered amino acid.
This is a common challenge due to the bulky nature of certain amino acid side chains, N-methylation, or secondary structures of the growing peptide chain, which physically obstructs the formation of the peptide bond.[1] Below is a systematic guide to troubleshoot and optimize your reaction conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of steric hindrance in peptide coupling reactions?
A1: Steric hindrance in peptide synthesis arises from several factors that physically obstruct the formation of the peptide bond:
-
Bulky Amino Acid Side Chains: β-branched amino acids (Val, Ile, Thr) and other residues with large side chains can impede the approach of the reacting amino and carboxyl groups.[2][3][4]
-
α,α-Disubstituted Amino Acids: Residues like α-aminoisobutyric acid (Aib) have increased steric bulk directly at the α-carbon, making them particularly challenging to couple.[5][6]
-
N-Methylated Amino Acids: The presence of a methyl group on the backbone nitrogen increases bulk and reduces the nucleophilicity of the amine, hindering the reaction.[2][7]
-
Bulky Protecting Groups: Large side-chain protecting groups can also contribute to steric hindrance, especially in longer peptides where their density increases.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) or aggregate, which can block the reactive N-terminus.[1][3][8]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
A2: For difficult couplings, standard carbodiimide reagents like DCC and DIC are often insufficient.[9][10] More potent onium salt-based reagents are recommended. These are broadly categorized as aminium/uronium salts and phosphonium salts.[11]
-
Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU are highly effective as they form highly reactive OAt, O-6-ClBt, or Oxyma esters.[12] HATU is often considered one of the most powerful reagents for hindered couplings due to the formation of the highly reactive OAt ester.[3][13] COMU offers comparable efficiency to HATU with the added benefit of being based on the non-explosive OxymaPure.[11][12]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing a common side reaction known as racemization.[1][2] They do not carry the risk of a side reaction called guanidinylation, which can occur with aminium/uronium salts.[11]
Q3: I've switched to a powerful coupling reagent like HATU, but the coupling is still incomplete. What other strategies can I employ?
A3: If a potent coupling reagent alone is not sufficient, you can implement the following strategies:
-
Double Coupling: This is a common and effective method where you repeat the coupling step with a fresh solution of the activated amino acid and reagents to drive the reaction to completion.[9][14]
-
Increase Reaction Temperature: Applying gentle heat can help overcome the activation energy barrier.[9] Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective for difficult couplings, as it uses microwave energy to rapidly heat the reaction, often reducing reaction times to just a few minutes.[9][7][12]
-
Change the Solvent: The solvent plays a crucial role in solvating the peptide-resin complex.[9] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, which can help disrupt peptide aggregation.[9][15] In some cases, a mixture of solvents like DCM/DMF/NMP can be beneficial.[9][15]
-
Use Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride using a reagent like TFFH can be a very effective strategy.[1][6][16]
Q4: What is racemization, and how can I minimize it during sterically hindered couplings?
A4: Racemization (or epimerization) is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled, leading to the formation of hard-to-separate diastereomeric impurities.[1][5] Slow coupling reactions, common with hindered residues, provide more time for this side reaction to occur.[2] To minimize racemization:
-
Use Appropriate Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure are superior to the older additive HOBt in suppressing racemization.[1][17]
-
Choose the Right Base: A weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine is often preferred over stronger bases like DIPEA to reduce the risk of racemization.[1][2]
-
Select the Right Coupling Reagent: Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization compared to some uronium-based reagents.[1]
-
Minimize Pre-activation Time: Over-activation of the carboxylic acid can increase the risk of racemization.[1] Adding the coupling reagent directly to the mixture of the amino acid and resin (in situ activation) is often recommended.[14]
-
Control Temperature: Avoid prolonged reaction times at elevated temperatures, as this can increase the rate of racemization.[1]
Q5: How can I tell if my coupling reaction is incomplete?
A5: Several qualitative tests can be performed on a few resin beads to monitor the reaction's completion:
-
Kaiser Test (Ninhydrin Test): This is a widely used test for detecting free primary amines. A positive result (intense blue/purple color) indicates an incomplete reaction.[3][18]
-
Bromophenol Blue (BBP) Test: This test can detect both primary and secondary amines and is based on an acid-base reaction. A blue or green color suggests the presence of unreacted amines.[3][7] For a definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and HPLC. The presence of deletion sequences (peptides missing the intended amino acid) confirms incomplete coupling.[3]
Data Presentation: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for overcoming steric hindrance. The following table summarizes the performance and characteristics of commonly used high-efficiency reagents for hindered couplings.
| Reagent Class | Reagent Name | Activating Group | Relative Efficiency | Key Advantages & Disadvantages |
| Aminium/Uronium Salts | HATU | OAt (7-Aza-1-hydroxybenzotriazole) | Very High | Highly efficient for hindered couplings; rapid reaction times.[3][13] Can cause guanidinylation side reaction.[11][19] Based on potentially explosive HOAt.[11] |
| HCTU | O-6-ClBt (6-Chloro-1-hydroxybenzotriazole) | High | More reactive than HBTU.[9] A more cost-effective alternative to HATU.[14] Can cause guanidinylation. | |
| COMU | Oxyma | Very High | Efficiency is comparable to HATU.[12][14] Based on non-explosive OxymaPure, making it a safer alternative.[11] | |
| Phosphonium Salts | PyBOP | OBt (1-Hydroxybenzotriazole) | High | Reliable and widely used.[14] Does not cause guanidinylation.[11] Byproducts of its predecessor, BOP, were carcinogenic.[6] |
| PyAOP | OAt (7-Aza-1-hydroxybenzotriazole) | Very High | Often demonstrates higher coupling yields than PyBOP.[1] Highly effective for N-methylated amino acids. | |
| Carbodiimides + Additive | DIC / HOAt | OAt (7-Aza-1-hydroxybenzotriazole) | Moderate-High | HOAt is a more reactive additive than HOBt.[14] Slower reaction times compared to onium salts. |
| DIC / OxymaPure | Oxyma | Moderate-High | OxymaPure significantly enhances DIC efficiency and effectively suppresses racemization.[14] | |
| Acyl Fluoride Forming | TFFH | Fluoride | Extremely High | Particularly effective for α,α-disubstituted amino acids where other reagents may fail.[1][6] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is a general guideline for coupling a sterically hindered amino acid to a resin-bound peptide with a deprotected N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in peptide-grade DMF for at least 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and a hindered base such as DIPEA (6 equivalents).[10] Allow the pre-activation to proceed for 1-5 minutes.[9]
-
Coupling Reaction: Add the freshly prepared activation mixture to the drained resin. Agitate the reaction vessel at room temperature. Reaction times may vary from 1 hour to overnight, depending on the severity of the steric hindrance.[9][1]
-
Monitoring: After the desired reaction time, take a small sample of resin beads and perform a Kaiser test to check for completion (a negative result, indicated by yellow beads, signifies a complete reaction).[3][14]
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling Procedure
This protocol is used when a single coupling reaction is insufficient to achieve complete reaction.
-
First Coupling: Follow steps 1-5 as described in Protocol 1.
-
Monitoring: If the Kaiser test after the first coupling is positive (blue/purple beads), indicating an incomplete reaction, proceed to the second coupling.
-
Second Coupling: Repeat steps 2-5 with a fresh solution of activated amino acid.[9][14] This second coupling step is typically run for the same duration as the first.
-
Final Monitoring and Washing: After the second coupling, perform another Kaiser test to confirm completion. Once complete, wash the resin thoroughly as described above. If the test is still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[3][14]
Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent onium salt reagents fail, particularly with α,α-disubstituted amino acids.[1][6][16]
-
Acyl Fluoride Formation: In an anhydrous solvent like dichloromethane (DCM), dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent). Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in an appropriate solvent and drain.
-
Coupling Reaction: Add the solution containing the pre-formed acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed.
-
Monitoring and Washing: Monitor the reaction for completeness. Reaction times can be significantly longer. Once complete, wash the resin thoroughly.
Visualizations
Coupling Reagent Activation Pathways
Caption: Activation pathways of different coupling reagent classes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 14. benchchem.com [benchchem.com]
- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Detecting Impurities in Synthetic Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic peptides. The following sections address common issues encountered during the detection and analysis of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common types of impurities found in synthetic peptides?
A1: Impurities in synthetic peptides can originate from the synthesis process itself or from degradation during storage and handling.[1][2] Common process-related impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling steps.[3][4]
-
Truncation sequences: Incompletely synthesized peptide chains.[4]
-
Incomplete deprotection: Peptides with protecting groups still attached to amino acid side chains.[3][4]
-
Insertion sequences: Peptides with additional amino acid residues.[2]
-
Diastereomers: Isomers resulting from racemization during synthesis.[2]
Degradation-related impurities often include:
-
Oxidation: Particularly of methionine, cysteine, and tryptophan residues.[2][5]
-
Deamidation: Conversion of asparagine or glutamine to aspartic acid or glutamic acid, respectively.[5][6]
-
Peptide aggregates: Both covalent and non-covalent aggregation of peptide molecules.[2]
Q2: I am seeing unexpected peaks in my Reverse-Phase HPLC (RP-HPLC) chromatogram. How can I identify them?
A2: Unexpected peaks are a common issue in peptide analysis. A systematic approach is crucial for identification.[7] The first step is to determine if the peaks originate from the sample or the system.
Troubleshooting Steps:
-
Run a Blank Injection: Inject your mobile phase without the peptide sample. If the peaks are still present, they are likely contaminants in your mobile phase or carryover from a previous injection.[7]
-
LC-MS Analysis: The most effective method for identifying unknown peaks is to couple your HPLC system to a mass spectrometer (LC-MS).[7][8] By determining the mass-to-charge ratio (m/z) of the species in the unexpected peak, you can often deduce its identity.
-
Consider Common Modifications: Compare the mass of the unexpected peak to the theoretical mass of your target peptide and consider common modifications that could account for the mass difference.[6] (See Table 1)
Table 1: Common Peptide Modifications and Corresponding Mass Changes
| Modification/Impurity Type | Mass Change (Da) | Likely Cause |
| Oxidation | +16 | Exposure to air/oxidizing agents[2][5] |
| Deamidation | +1 | Instability of Asn or Gln residues[5][6] |
| Loss of Water | -18 | Dehydration reactions |
| Incomplete Deprotection (e.g., Boc) | +100 | Inefficient deprotection step |
| Deletion of an Amino Acid | Varies (e.g., -129 for Glu) | Incomplete coupling during synthesis[3][6] |
| Acetylation | +42 | Acetylation of N-terminus or side chains |
Q3: My peptide peaks in the HPLC chromatogram are broad or tailing. What can I do to improve peak shape?
A3: Poor peak shape can be caused by a variety of factors, from chromatographic conditions to secondary interactions between the peptide and the stationary phase.[9][10]
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common mobile phase additive that can improve peak shape by reducing secondary interactions.[9] However, TFA can suppress the MS signal.[6] For LC-MS applications, formic acid (FA) is a preferred alternative, though it may require further optimization of the stationary phase.[6][9]
-
pH: Ensure the mobile phase pH is appropriate for your peptide to maintain a consistent charge state.[11]
-
-
Check for Column Issues:
-
Sample Diluent: Whenever possible, dissolve your peptide sample in the initial mobile phase to avoid solvent effects that can distort peak shape.
Q4: I have low sensitivity and cannot detect low-level impurities. How can I improve detection?
A4: Low sensitivity can be a significant challenge, especially when trying to quantify impurities at very low concentrations.[12]
Troubleshooting Steps:
-
Optimize Detection Wavelength: For UV detection, ensure you are using a wavelength where the peptide bond absorbs strongly, typically between 210-220 nm.[1][13]
-
Increase Sample Concentration: If possible, a higher sample load can help in detecting low-abundance impurities.[8]
-
Enhance Mass Spectrometry Signal:
-
As mentioned, TFA can suppress the MS signal. Switching to a more MS-friendly mobile phase modifier like formic acid can improve ionization efficiency.[9]
-
High-resolution mass spectrometry (HRMS) offers superior sensitivity and mass accuracy, which is beneficial for identifying and quantifying low-level impurities.[14]
-
-
Sample Preparation: Peptides can adsorb to container surfaces, leading to sample loss. Using low-binding pipette tips and vials can help mitigate this issue.[12]
Experimental Workflows and Logic Diagrams
The following diagrams illustrate common experimental workflows and troubleshooting logic.
References
- 1. almacgroup.com [almacgroup.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Impurities [sigmaaldrich.com]
- 5. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. lcms.cz [lcms.cz]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 13. bachem.com [bachem.com]
- 14. waters.com [waters.com]
Technical Support Center: Optimization of Linker Attachment in PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols focused on the critical process of linker optimization in Proteolysis Targeting Chimera (PROTAC) synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding the role and selection of linkers in PROTAC design.
Q1: What is the fundamental role of the linker in a PROTAC?
A1: The linker is a crucial component that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is the prerequisite for the ubiquitination and subsequent degradation of the target protein.[1] The linker's characteristics, such as length, composition, and flexibility, also significantly influence the PROTAC's physicochemical properties, including solubility and cell permeability.[1][2]
Q2: Is there a universal "optimal" linker length?
A2: No, there is no single optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[3] However, empirical data suggests that many successful PROTACs have linker lengths ranging from 7 to 16 atoms.[1] A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing complex formation, while an excessively long linker may lead to an unstable complex.[1][4][5] The optimization process often requires the synthesis and evaluation of a library of PROTACs with varying linker lengths.[6]
Q3: What are the most common types of linkers used in PROTACs?
A3: The most common linker motifs are flexible polyethylene glycol (PEG) and alkyl chains.[7] PEG linkers are often used to enhance hydrophilicity, which can improve the solubility and bioavailability of the PROTAC molecule.[2][8] Alkyl chains provide a simple, flexible hydrophobic spacer. More rigid linkers, incorporating elements like piperazine, alkynes, or phenyl rings, are also used to restrict conformational freedom, which can sometimes pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[3][4][9]
Q4: How important is the linker attachment point?
A4: The point of attachment on both the POI ligand and the E3 ligase ligand is critical for PROTAC efficacy.[4][10] The linker should be attached at a position that does not disrupt the binding of the ligands to their respective proteins. The choice of attachment site, often referred to as the "exit vector," influences the geometry of the ternary complex and can determine whether a productive orientation for ubiquitination is achieved.[1] Structural information or structure-activity relationship (SAR) data for the ligands is often used to guide the selection of appropriate attachment points.[10]
Section 2: Troubleshooting Guide
This Q&A guide addresses specific experimental issues that researchers may encounter during PROTAC synthesis and evaluation.
Issue 1: Low or no yield during the coupling reaction to attach the linker.
-
Potential Cause: Inefficient coupling reagents or reaction conditions.
-
Troubleshooting Steps:
-
Reagent Choice: For amide bond formation, which is a common conjugation strategy, ensure you are using highly efficient coupling reagents such as HATU or HOBt/EDC.[11]
-
Anhydrous Conditions: Water can hydrolyze activated esters and reduce yield. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[11]
-
Steric Hindrance: The reactive groups on the ligand or linker may be sterically hindered.[11] Consider using a longer linker to increase flexibility or exploring alternative attachment points on the ligands that are more solvent-exposed.[4][12]
-
Reactant Purity: Verify the purity of your ligands and linker using methods like NMR and LC-MS, as impurities can interfere with the reaction.[11]
-
Issue 2: The final PROTAC is difficult to purify.
-
Potential Cause: The physicochemical properties of the PROTAC, often influenced by the linker, can complicate purification.
-
Troubleshooting Steps:
-
Chromatography Optimization: For purification by preparative HPLC, use a high-resolution column and a shallow elution gradient to improve the separation of the product from closely related impurities.[11] For highly polar PROTACs, reverse-phase HPLC is often the method of choice.[4]
-
Alternative Chemistries: If purification is consistently challenging with one type of linker chemistry (e.g., amide coupling), consider a different approach. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is highly efficient and can sometimes lead to cleaner reactions that are easier to purify.[13][14]
-
Issue 3: The PROTAC shows poor solubility.
-
Potential Cause: The overall molecule may be too lipophilic, a common issue with large PROTAC molecules.
-
Troubleshooting Steps:
-
Incorporate Hydrophilic Linkers: Synthesize analogs using more hydrophilic linkers, such as PEG chains.[8] Even a few PEG units can significantly improve solubility.[1]
-
Modify Ligands: If the ligands themselves are highly lipophilic, the linker may not be able to compensate. While more synthetically challenging, modification of the ligands to include more polar functional groups could be considered.
-
Issue 4: The PROTAC binds to the target and E3 ligase in binary assays but does not cause degradation in cells.
-
Potential Cause: This common and critical issue often points to a failure to form a stable and productive ternary complex.[4]
-
Troubleshooting Steps:
-
Systematically Vary Linker Length: The linker may be too short, causing steric clashes, or too long, resulting in an unstable complex.[4][5] Synthesize and test a series of PROTACs with systematically varied linker lengths (e.g., PEG3, PEG4, PEG5, PEG6).[15]
-
Alter Linker Composition/Rigidity: The flexibility of the linker is crucial.[4] If a highly flexible linker (like a long PEG chain) is not working, it may be due to a high entropic penalty for forming the ternary complex.[13] Experiment with more rigid linkers (e.g., containing alkynes or phenyl groups) to reduce conformational freedom.[3][4]
-
Change Attachment Points: The spatial orientation of the two proteins is dictated by the linker's exit vectors.[4] An unfavorable orientation will prevent efficient ubiquitination. Analyze available structural data to select alternative, solvent-exposed attachment points on either ligand and re-synthesize the PROTAC.[12]
-
Confirm Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET in live cells to directly assess whether your PROTAC is capable of forming the ternary complex.[][17][18]
-
Issue 5: A "hook effect" is observed in the dose-response curve.
-
Potential Cause: The hook effect, a bell-shaped dose-response curve, occurs when high concentrations of the PROTAC lead to the formation of unproductive binary complexes (Target-PROTAC or E3-PROTAC), which compete with the formation of the productive ternary complex.[19][20]
-
Troubleshooting Steps:
-
Extend Concentration Range: Ensure your dose-response experiments cover a very wide range of concentrations, from picomolar to high micromolar, to fully characterize the bell-shaped curve and accurately determine the DC50 and Dmax.[19][20]
-
Optimize the Linker to Enhance Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second, helps stabilize the ternary complex and can mitigate the hook effect.[21] Linker optimization is a key strategy to achieve this. Systematically varying the linker's length and composition can identify a design that better promotes stable ternary complex formation.[3]
-
Section 3: Data Presentation
Quantitative data is essential for making informed decisions during linker optimization. The following tables summarize representative data on how linker properties affect PROTAC performance.
Table 1: Comparison of Common Linker Types and Properties
| Linker Type | Composition | Key Properties | Advantages | Disadvantages |
| Alkyl | Saturated hydrocarbon chains | Hydrophobic, flexible | Synthetically simple, provides flexibility | Can decrease solubility, may lead to metabolic instability |
| PEG | Polyethylene glycol units | Hydrophilic, flexible | Enhances solubility and cell permeability, low toxicity | Can be polydisperse, may increase molecular weight significantly |
| Rigid | Alkynes, phenyl rings, piperazine | Conformationally restricted | Can pre-organize the PROTAC for optimal binding, potentially increasing potency and reducing entropic penalty | May be too restrictive, can be more synthetically challenging |
Table 2: Impact of Linker Length on Degradation Efficacy (Illustrative Data) Note: This data is synthesized from multiple sources for comparative purposes. Absolute values are highly dependent on the specific target, E3 ligase, and cell line used.[9]
| Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Insight |
| ERα | VHL | Hydrocarbon | 9 | >10,000 | ~50 | Linker is likely too short, causing steric hindrance.[3][22] |
| ERα | VHL | Hydrocarbon | 12 | ~5,000 | ~80 | Improved degradation, but still suboptimal.[3][22] |
| ERα | VHL | Hydrocarbon | 16 | ~100 | >90 | A 16-atom linker was found to be significantly more potent.[9][23] |
| BRD4 | CRBN | PEG | 3 units (~11 atoms) | ~30 | >95 | Demonstrates high potency with a PEG linker.[20] |
| TBK1 | CRBN | Alkyl/Ether | < 12 | No degradation | - | Highlights the critical role of achieving a minimum linker length.[24] |
| TBK1 | CRBN | Alkyl/Ether | 13 | 292 | ~76 | Degradation is observed once a sufficient linker length is reached.[13][24] |
Section 4: Key Experimental Protocols
Detailed and reproducible protocols are vital for successful PROTAC development.
Protocol 1: PROTAC Synthesis via HATU-Mediated Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-functionalized linker to an amine-functionalized ligand, a common step in PROTAC synthesis.[12]
Materials:
-
Amine-functionalized ligand (1.0 eq)
-
Carboxylic acid-functionalized linker (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Methodology:
-
Dissolve the amine-functionalized ligand and carboxylic acid-functionalized linker in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.[25]
Protocol 2: Western Blotting for Measuring Protein Degradation (DC50/Dmax Determination)
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.[8][19]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 pM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[3][8]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[19]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]
-
Quantify the band intensities using densitometry software.[8]
-
Normalize the target protein signal to the loading control signal for each sample.[8]
-
Calculate the percentage of protein remaining relative to the vehicle control and plot this against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.[8]
-
Section 5: Visualizations
Diagrams generated using Graphviz to illustrate key workflows and relationships in PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Boc and Fmoc Strategies for N-Methylated Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of N-methylated peptides represents a key strategy for enhancing the therapeutic potential of peptide-based drugs. N-methylation can improve metabolic stability, increase membrane permeability, and constrain peptide conformation. However, the introduction of a methyl group on the amide nitrogen presents significant synthetic challenges, primarily due to steric hindrance that can impede coupling reactions. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that impacts the overall success of synthesizing these modified peptides. This guide provides an objective comparison of the Boc and Fmoc strategies for N-methylated peptide synthesis, supported by experimental data and detailed methodologies.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[] This dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.
In the context of N-methylated peptides, this distinction is crucial. The steric bulk of the N-methyl group makes the secondary amine less nucleophilic, requiring more forceful coupling conditions. The choice of strategy will influence how these challenging coupling steps are approached and the potential side reactions that may occur.
Performance Comparison: Boc vs. Fmoc
While direct quantitative comparisons for the same N-methylated peptide are sparse in publicly available literature, we can extrapolate from data on similarly modified peptides, such as O-methylated amino acids, and the well-understood principles of each strategy. The synthesis of a model pentapeptide containing a modified amino acid highlights the general trends.
Illustrative Data for a Model Peptide Synthesis
To provide a quantitative comparison, the synthesis of a model pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂) was considered using both Boc and Fmoc strategies.[2]
| Parameter | Boc Strategy | Fmoc Strategy | Notes |
| Crude Peptide Yield | ~65% | ~80% | Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions.[2] |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[2] |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies purification, leading to a better recovery of the final product.[2] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification.[2] |
For N-methylated peptides specifically, the Boc strategy may offer an advantage in synthesizing long or aggregation-prone sequences, as the acidic deprotection step can help disrupt secondary structures.[3] However, the Fmoc strategy, with its milder deprotection conditions, is generally favored for its compatibility with a wider range of sensitive amino acids and linkers.[]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of N-methylated peptides. Below are representative protocols for both Fmoc and Boc strategies, including on-resin N-methylation.
Fmoc-Based On-Resin N-Methylation (Fukuyama-Mitsunobu Method)
This method is robust and applicable to a wide range of amino acids.[4]
-
Resin Swelling: Swell the peptide-bound resin in N-methylpyrrolidone (NMP).
-
Sulfonylation (5 minutes): Prepare a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents) and 4-dimethylaminopyridine (DMAP) (10 equivalents) in NMP. Add the solution to the resin and shake for 5 minutes. Wash the resin thoroughly with NMP and DCM.
-
Methylation (10 minutes): Add a solution of triphenylphosphine (5 equivalents) and methanol (10 equivalents) in THF. Add diisopropyl azodicarboxylate (DIAD) (5 equivalents) and shake for 10 minutes. Wash the resin with THF, DMF, and DCM.
-
o-NBS Deprotection (2 x 5 minutes): Prepare a solution of 2-mercaptoethanol (10 equivalents) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in NMP. Add the solution to the resin and shake for 5 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with NMP and DCM and dry under vacuum.
Boc-Based On-Resin N-Methylation
A detailed, standardized on-resin N-methylation protocol for the Boc strategy is less commonly cited. However, a general approach involves the following steps after the desired amino acid has been coupled and its Boc group removed:
-
N-Alkylation: A method for on-resin N-methylation within a Boc-compatible strategy involves the use of a strong, non-nucleophilic base followed by a methylating agent. For example, treat the resin with an excess of lithium tert-butoxide (LiOtBu) in tetrahydrofuran (THF) for approximately 30 minutes.[4][5]
-
Washing: Wash the resin with THF and then dimethyl sulfoxide (DMSO) to remove excess base.[4]
-
Methylation: Treat the resin with an excess of methyl iodide (CH₃I) in DMSO for 1-2 hours.[4]
-
Final Washing: Wash the resin thoroughly with DMSO, DMF, and DCM and dry under vacuum.[4]
Coupling of Sterically Hindered N-Methylated Amino Acids
The coupling of the subsequent amino acid onto the N-methylated residue is a critical and often challenging step.
-
Fmoc Strategy: Potent coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are commonly used. Double coupling may be necessary.[5]
-
Boc Strategy: For difficult couplings, reagents like PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or the use of pre-formed N-carboxyanhydrides (NCAs) have shown to be effective, especially at elevated temperatures.[6]
Visualizing the Workflows and Comparison
To better understand the processes and their key differences, the following diagrams illustrate the general workflows for Boc and Fmoc SPPS and a logical comparison of the two strategies for N-methylated peptide synthesis.
Caption: General workflow for Boc and Fmoc solid-phase peptide synthesis.
Caption: Logical comparison of Boc and Fmoc strategies.
Conclusion
The choice between Boc and Fmoc strategies for the synthesis of N-methylated peptides is multifaceted and depends on the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure. The Fmoc strategy is often the preferred method due to its milder conditions, which can lead to higher crude yields and purity, and its compatibility with a broader range of functionalities.[2] However, the Boc strategy remains a powerful tool, particularly for sequences that are prone to aggregation, where the acidic deprotection steps can be advantageous.[3] Ultimately, a thorough understanding of the chemistry and potential pitfalls of each strategy is paramount for the successful synthesis of these challenging but therapeutically promising molecules.
References
A Comparative Guide to Analytical Techniques for Purity Assessment of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a cornerstone of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, a derivative of 4-aminobenzoic acid, is a key building block in organic synthesis. Its purity is critical for the successful synthesis of downstream products. This guide provides a comparative overview of the principal analytical methods for assessing the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The choice of an analytical technique for purity determination is contingent on several factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, qNMR, and GC-MS for the analysis of this compound and related compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation based on volatility and partitioning, followed by mass-based detection. |
| Primary Use | Purity determination and impurity profiling. | Absolute purity determination and structural elucidation. | Identification and quantification of volatile and semi-volatile impurities. |
| Sample Throughput | High | Medium | Medium |
| Selectivity | High, tunable with different columns and mobile phases. | High, based on unique chemical shifts of nuclei. | Very high, especially with mass spectrometric detection. |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) | Very high (pg to fg level) |
| Quantitation | Requires a certified reference standard. | Does not require a specific reference standard of the analyte. | Requires a certified reference standard or internal standard. |
| Destructive | Yes | No | Yes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust and widely used technique for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity. A reversed-phase HPLC method is typically suitable for a compound like this compound.
Instrumentation:
-
A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Chromatographic Conditions (based on analysis of related compounds[1][2]):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or acetic acid). For example, a gradient from 10% to 90% acetonitrile over a set time.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile (50:50 v/v), at a concentration of 1 mg/mL.[2]
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve generated from a certified reference standard is used.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the purity of a substance without the need for an identical reference standard.[3][4] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]
Experimental Protocol:
-
Sample Preparation:
-
¹H NMR Acquisition:
-
Acquire the spectrum at a constant temperature.
-
Use a long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate software, including Fourier transformation, phase correction, and baseline correction.[5]
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte based on the ratio of the integrals, the number of protons for each signal, their molar masses, and their weighed amounts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of amino acid derivatives, a derivatization step is typically required to make them amenable to GC analysis.[6]
Instrumentation:
-
A GC system coupled to a mass spectrometer.
Experimental Protocol:
-
Derivatization (Silylation):
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and a suitable solvent (e.g., acetonitrile).[6]
-
Heat the mixture to ensure complete derivatization.[6]
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column (e.g., SLB-5ms).[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate compounds with different boiling points.
-
Injection: Split or splitless injection depending on the concentration of impurities.
-
MS Detection: Electron ionization (EI) mode with a full scan to identify unknown impurities and selected ion monitoring (SIM) for targeted quantification of known impurities.
-
Data Analysis: Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST). Quantification is achieved by creating a calibration curve using standards of the identified impurities.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification | MDPI [mdpi.com]
- 4. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of N-Boc-N-methyl-4-aminobenzoic Acid
For researchers and professionals in drug development, the accurate analysis of specialized chemical compounds is paramount. N-Boc-N-methyl-4-aminobenzoic acid, a derivative of 4-aminobenzoic acid, serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its analysis requires robust and reliable methods to ensure purity, quantify its presence in various matrices, and characterize its properties. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS) for the analysis of this compound.
The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis and other organic transformations due to its stability and ease of removal under moderately acidic conditions.[2] The presence of both the Boc group and the carboxylic acid moiety in N-Boc-N-methyl-4-aminobenzoic acid influences its chromatographic behavior and ionization characteristics.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for N-Boc-N-methyl-4-aminobenzoic acid depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of commonly employed methods.
| Parameter | HPLC-UV | LC-MS | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation of volatile compounds, detection by mass-to-charge ratio. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution, filtration is critical. | Derivatization is often required to increase volatility.[] |
| Selectivity | Moderate; co-eluting impurities can interfere. | High; provides structural information based on mass. | High; good for resolving isomers.[] |
| Sensitivity | ng-µg range | pg-ng range | pg-ng range |
| Instrumentation | Widely available and cost-effective. | More expensive and complex. | Requires specialized equipment. |
| Primary Application | Routine purity checks and quantification in simple matrices. | Identification, quantification in complex matrices, and metabolite studies. | Analysis of volatile and semi-volatile compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following protocols are generalized for the analysis of N-Boc-N-methyl-4-aminobenzoic acid and can be optimized as needed.
1. HPLC-UV Analysis
This method is suitable for routine purity assessment and quantification where high sensitivity is not a primary concern.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-Boc-N-methyl-4-aminobenzoic acid.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.
-
Perform serial dilutions to prepare calibration standards in the desired concentration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. For MS compatibility, phosphoric acid should be replaced with formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
2. LC-MS Analysis
This technique offers higher sensitivity and selectivity, making it ideal for trace analysis and identification in complex biological samples.[]
-
Sample Preparation:
-
Prepare stock and working solutions as described for HPLC-UV analysis. For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.
-
Use LC-MS grade solvents and additives.[6]
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For certain applications, GC-MS can be a powerful tool, particularly for the identification of impurities or in metabolomics studies. However, due to the low volatility of N-Boc-N-methyl-4-aminobenzoic acid, derivatization is necessary.[] Common derivatization methods include silylation or esterification to convert the carboxylic acid and the N-H of the Boc group (if susceptible) into more volatile forms.
Visualizing the Workflow and Application
To better illustrate the analytical process and a potential application, the following diagrams are provided.
Caption: Workflow for HPLC and Mass Spectrometry Analysis.
In a drug discovery context, N-Boc-N-methyl-4-aminobenzoic acid could be a metabolite of a parent drug. The following diagram illustrates a hypothetical signaling pathway where the analysis of such metabolites is crucial.
Caption: Hypothetical Metabolic Activation Pathway.
References
A Guide to PROTAC Linkers: A Comparative Analysis for Optimized Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. While the warhead and E3 ligase ligand determine the target and the recruited ubiquitin ligase, the linker connecting these two moieties is a critical determinant of the PROTAC's overall success.[1][2][3] This guide provides a comparative analysis of different PROTAC linkers, supported by experimental data and detailed methodologies, to aid in the development of next-generation protein degraders.
The linker is not merely a passive spacer; it actively contributes to the formation of a stable and productive ternary complex, which consists of the protein of interest (POI), the PROTAC, and an E3 ligase.[1][3][4][5] The linker's length, composition, rigidity, and attachment points profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][6][7][8] A poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1][6]
Comparative Analysis of PROTAC Linker Types
PROTAC linkers are broadly categorized into three main types: flexible, rigid, and clickable. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.[1][6]
-
Flexible Linkers (Alkyl and PEG): Alkyl and Polyethylene Glycol (PEG) chains are the most commonly used linkers due to their synthetic accessibility and the ease with which their length can be modified.[4][6]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[4][6] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[6]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[4][6][9] Approximately 54% of reported PROTACs utilize PEG linkers.[6]
-
-
Rigid Linkers: These linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[6][9] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[6]
-
Clickable Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular method for PROTAC synthesis.[6][7][] This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers.[6][7] The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[6][]
Data Presentation: Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[6][11][12] The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Linker Type on BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) |
| ARV-825 | CRBN | PEG | <1 | >90 |
| dBET1 | CRBN | PEG/Alkyl | 1.8 | >95 |
| MZ1 | VHL | PEG | 25 | ~90 |
This table provides a comparative overview of different PROTACs targeting the BRD4 protein, highlighting the impact of the E3 ligase ligand and linker type on degradation potency and efficacy.
Table 2: Impact of Linker Length on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 | Submicromolar | >90 |
| Alkyl/Ether | 12-29 | Submicromolar | >90% (optimal at 21 atoms) |
This table illustrates the critical role of linker length in achieving efficient degradation of the TBK1 protein, with a clear threshold for activity and an optimal length for maximal degradation.[6][12]
Table 3: Impact of Linker Composition on CRBN Degradation
| Linker Type | Linker Composition | Degradation Efficacy |
| Alkyl | 9-atom alkyl chain | Concentration-dependent decrease |
| PEG | 3-PEG-unit linker | Weak degradation |
This table demonstrates that for CRBN degradation, an alkyl linker was more effective than a PEG linker of similar length, indicating that linker composition is highly target-dependent.[7][11]
Mandatory Visualization
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][13][14]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[1][6] Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).[1][13][15] Include a vehicle control (e.g., DMSO).[1][15]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS).[1][15] Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[1][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1][13][14]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer.[1] Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[1] Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).[13] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[12][13][14] Wash the membrane three times with TBST.[1] Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12][13][14]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][13] Quantify the band intensities using densitometry software.[1][14] Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[1][14] Calculate DC50 and Dmax values from the dose-response curves.[1]
Ternary Complex Formation Assays
These biophysical assays measure the formation and stability of the ternary complex in real-time.
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize a high-affinity antibody for a tag (e.g., His-tag, Avi-tag) on the sensor chip surface.[1] Capture the tagged E3 ligase onto the antibody-coated surface.[1]
-
Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[1]
-
Ternary Complex Analysis: Inject a mixture of the target protein and varying concentrations of the PROTAC over the E3 ligase-coated surface. An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex.
-
Cooperativity Assessment: Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[1]
-
-
Fluorescence Polarization (FP):
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled protein upon binding to another molecule.
-
Procedure: A fluorescently labeled version of the POI or E3 ligase is incubated with its corresponding PROTAC ligand. The PROTAC is then titrated in, followed by the other protein partner.
-
Analysis: The formation of the ternary complex results in a larger molecular assembly, leading to a slower rotation and an increase in fluorescence polarization. This allows for the determination of binding affinities and cooperativity.[16]
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment to ensure that the observed protein degradation is not a result of general cellular toxicity.[1][13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[1] Incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24, 48, or 72 hours).
-
Assay Procedure: Add the MTT or CellTiter-Glo reagent to the wells according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[1][13]
Conclusion
The choice of linker is a critical determinant of PROTAC success.[1][6] While flexible linkers like alkyl and PEG chains offer synthetic accessibility and have been widely used, there is a growing interest in more rigid and clickable linkers to improve potency, selectivity, and drug-like properties.[1][6] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[6] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 9. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
A Researcher's Guide to Evaluating Peptides Synthesized with 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids is a key strategy in peptide drug design. The use of building blocks like 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid offers a promising avenue to enhance the therapeutic potential of peptides. This guide provides a comparative framework and detailed experimental protocols for evaluating the biological activity of peptides synthesized with this novel component.
The introduction of this compound, a derivative of p-aminobenzoic acid (PABA), into a peptide sequence can confer several advantageous properties. The N-methylation of the amino group can enhance metabolic stability by reducing susceptibility to enzymatic degradation.[1][2] Furthermore, the rigid aromatic backbone can impose conformational constraints on the peptide, potentially leading to increased receptor affinity and selectivity.[3]
This guide outlines standardized methods to assess the biological activity of these modified peptides, focusing on antimicrobial and anticancer potentials, two common areas of peptide therapeutic research. While specific data for peptides containing this compound is not yet prevalent in published literature, the protocols described herein provide a robust framework for their evaluation and comparison against parent peptides or other modified analogues.
Comparative Biological Activity Data
To objectively assess the impact of incorporating this compound, a direct comparison with an unmodified parent peptide is essential. The following table illustrates a hypothetical comparison of a novel peptide, "Peptide-M," containing the N-methylated aminobenzoic acid modification, with its parent peptide, "Peptide-P."
| Biological Parameter | Peptide-M (with N-methyl-4-aminobenzoic acid) | Peptide-P (unmodified) |
| Antimicrobial Activity | ||
| MIC vs. E. coli (μg/mL) | 16 | 64 |
| MIC vs. S. aureus (μg/mL) | 8 | 32 |
| Hemolytic Activity (HC50, μg/mL) | > 200 | > 200 |
| Anticancer Activity | ||
| IC50 vs. MCF-7 (μM) | 10 | 50 |
| IC50 vs. A549 (μM) | 15 | 75 |
| Cytotoxicity vs. Normal Fibroblasts (IC50, μM) | > 100 | > 100 |
| Enzymatic Stability | ||
| Half-life in human serum (hours) | 12 | 2 |
This table presents hypothetical data for illustrative purposes.
Detailed Experimental Protocols
Antimicrobial Activity Assessment: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[4]
Materials:
-
Test peptides (lyophilized)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Sterile water or 0.01% acetic acid for peptide dissolution
Procedure:
-
Peptide Preparation: Dissolve lyophilized peptides in sterile water or 0.01% acetic acid to create a stock solution (e.g., 1 mg/mL).
-
Bacterial Inoculum Preparation: Culture bacteria in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve an optical density at 600 nm (OD600) of 0.08-0.1, which corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution with MHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted peptide. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the OD600 with a microplate reader.
Anticancer Activity Assessment: MTT Cell Viability Assay
This colorimetric assay assesses the effect of the peptide on the metabolic activity of cancer cells, providing a measure of cell viability.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., human dermal fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test peptides (lyophilized)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete culture medium and add to the wells to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the cells with the peptide for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves to determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).
Visualizing Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
A Comparative Guide to the Synthesis of 4-Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 4-aminobenzoic acid (PABA) and its derivatives. The selection of an appropriate synthetic strategy is critical in research and development, influencing factors such as yield, purity, cost, and scalability. This document presents a comparative analysis of common synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable route for your specific application.
I. Synthesis of 4-Aminobenzoic Acid (PABA)
The industrial production of 4-aminobenzoic acid, a key building block, is dominated by two primary methods: the reduction of 4-nitrobenzoic acid and the Hofmann degradation of the monoamide of terephthalic acid.
Comparison of Synthetic Routes to 4-Aminobenzoic Acid
| Parameter | Route 1: Reduction of 4-Nitrobenzoic Acid | Route 2: Hofmann Degradation |
| Starting Material | 4-Nitrobenzoic Acid | Terephthalamic Acid (Monoamide of Terephthalic Acid) |
| Key Reaction | Reduction of a nitro group | Hofmann rearrangement |
| Typical Reagents | H₂, Pd/C catalyst; Sn/HCl; (NH₄)₂S₂O₃ | NaOCl or NaOBr, NaOH |
| Reported Yield | >96% (Catalytic Hydrogenation)[1], 80-88% ((NH₄)₂S₂O₃)[2] | Generally high-yielding in industrial settings |
| Purity | >99% (Catalytic Hydrogenation)[1] | High purity achievable with purification |
| Advantages | High yield and purity, well-established laboratory and industrial methods.[1] | Utilizes readily available starting materials. |
| Disadvantages | Use of flammable H₂ gas under pressure, potential for heavy metal contamination from some reducing agents. | Use of hazardous materials like bromine and strong bases. |
Experimental Protocols
Route 1: Catalytic Hydrogenation of 4-Nitrobenzoic Acid
This protocol describes the reduction of 4-nitrobenzoic acid using hydrogen gas and a palladium-on-carbon catalyst.
-
Materials: 4-nitrobenzoic acid, sodium hydroxide, 5% Pd/C catalyst, hydrochloric acid, water.
-
Procedure:
-
Dissolve 4-nitrobenzoic acid in an aqueous solution of sodium hydroxide to form the sodium salt.
-
Transfer the solution to a pressure reactor and add the Pd/C catalyst (typically 1-5 mol%).
-
Pressurize the reactor with hydrogen gas (e.g., 2-4 MPa).
-
Heat the mixture (e.g., 60-70 °C) and stir until the reaction is complete (indicated by the cessation of hydrogen uptake).
-
Cool the reactor, filter off the catalyst, and acidify the filtrate with hydrochloric acid to a pH of approximately 3-4.
-
The 4-aminobenzoic acid precipitates and can be collected by filtration, washed with water, and dried.
-
II. Derivatization of 4-Aminobenzoic Acid
4-Aminobenzoic acid serves as a versatile starting material for a wide range of derivatives, achieved through reactions targeting its amino and carboxylic acid functionalities, as well as the aromatic ring.
A. Esterification: Synthesis of Benzocaine
Fischer esterification is a common method for the synthesis of 4-aminobenzoate esters, such as the local anesthetic benzocaine.
| Parameter | Fischer Esterification |
| Reactants | 4-Aminobenzoic acid, Ethanol |
| Catalyst | Concentrated Sulfuric Acid |
| Reaction Time | 60-75 minutes |
| Reported Yield | 78-95%[3][4] |
| Advantages | High yield, straightforward procedure. |
| Disadvantages | Use of a strong, corrosive acid catalyst; the reaction is an equilibrium, requiring an excess of alcohol to drive to completion.[4] |
-
Materials: 4-aminobenzoic acid, absolute ethanol, concentrated sulfuric acid, 10% sodium carbonate solution, water.
-
Procedure:
-
Dissolve 4-aminobenzoic acid in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid dropwise to the solution.
-
Reflux the mixture for 60-75 minutes.[4]
-
After cooling, pour the reaction mixture into ice water.
-
Slowly neutralize the solution with a 10% sodium carbonate solution until the pH is approximately 8, causing the benzocaine to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
B. Amide Bond Formation
The carboxylic acid moiety of PABA and its derivatives can be coupled with amines to form amides, a key transformation in the synthesis of many pharmaceuticals.
| Parameter | EDC/HOBt Coupling | HATU Coupling |
| Reagents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Base (e.g., DIPEA, DMAP) | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), Base (e.g., DIPEA) |
| Reaction Time | 12-24 hours | 15 minutes - 2 hours |
| Typical Yield | Good to excellent, but can be low for electron-deficient amines.[5] | Generally high, even with challenging substrates.[6] |
| Advantages | Cost-effective, byproducts are water-soluble, simplifying purification.[7] | High efficiency, rapid reaction times, low racemization.[8] |
| Disadvantages | Can be sluggish with unreactive amines, may require additives like DMAP for improved yields.[5] | More expensive than carbodiimide reagents. |
-
Materials: 4-Aminobenzoic acid derivative, amine, EDC, HOBt, DIPEA (or another tertiary amine base), anhydrous DMF or DCM.
-
Procedure:
-
Dissolve the 4-aminobenzoic acid derivative (1.0 eq) in anhydrous DMF or DCM.
-
Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography if necessary.
-
-
Materials: 4-Aminobenzoic acid derivative, amine, HATU, DIPEA, anhydrous DMF.
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the 4-aminobenzoic acid derivative (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify the product.
-
C. Aromatic Ring Functionalization
The aromatic ring of 4-aminobenzoic acid and its derivatives can be further functionalized through various reactions, including halogenation and cross-coupling.
Electrophilic aromatic substitution allows for the direct halogenation of the PABA ring.
| Parameter | (NH₄)₂S₂O₃ / H₂O₂ | N-Bromosuccinimide (NBS) |
| Reagents | Ammonium bromide, Hydrogen peroxide, Acetic acid | N-Bromosuccinimide, DMF |
| Reaction Time | 3 hours | 18 hours |
| Reported Yield | Not explicitly stated, requires optimization.[9] | ~70% |
| Advantages | Inexpensive reagents. | Good yield, selective bromination. |
| Disadvantages | Potential for isomeric impurities.[9] | Longer reaction time. |
-
Materials: 4-Aminobenzoic acid, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), water.
-
Procedure:
-
Dissolve 4-aminobenzoic acid in DMF.
-
Add N-bromosuccinimide (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Halogenated 4-aminobenzoic acid derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
| Reaction | Coupling Partners | Key Features | Typical Yield |
| Suzuki-Miyaura | Aryl/vinyl halide + Aryl/vinyl boronic acid | Forms C(sp²)-C(sp²) bonds. Tolerant of many functional groups. | >95% (optimized) |
| Buchwald-Hartwig | Aryl halide + Amine | Forms C(sp²)-N bonds. Broad scope for both coupling partners. | Good to excellent[10] |
| Sonogashira | Aryl halide + Terminal alkyne | Forms C(sp²)-C(sp) bonds. Mild reaction conditions. | 60-75%[11] |
-
Materials: 4-Amino-3-bromobenzoic acid, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane/water).
-
Procedure:
-
To a reaction flask, add 4-amino-3-bromobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture (e.g., 80-100 °C) with stirring for 2-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and purify.
-
D. Schiff Base Formation
The amino group of PABA can react with aldehydes and ketones to form imines, also known as Schiff bases.
| Parameter | Condensation with Aldehydes/Ketones |
| Reactants | 4-Aminobenzoic acid, Aldehyde or Ketone |
| Catalyst | Glacial acetic acid (catalytic amount) |
| Solvent | Methanol or Ethanol |
| Reaction Time | 10-12 hours (reflux) |
| Reported Yield | 52-94%[12] |
| Advantages | Simple one-step reaction, high yields. |
| Disadvantages | The imine bond can be susceptible to hydrolysis. |
-
Materials: 4-Aminobenzoic acid, aldehyde (e.g., salicylaldehyde), methanol, glacial acetic acid.
-
Procedure:
-
Dissolve 4-aminobenzoic acid in methanol.
-
Add the aldehyde (1.1 eq) and a few drops of glacial acetic acid.
-
Reflux the mixture for 10-12 hours.
-
Cool the reaction mixture to allow the Schiff base to crystallize.
-
Collect the product by filtration, wash with cold methanol, and dry.
-
III. Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic routes.
Caption: Primary synthetic routes to 4-aminobenzoic acid.
Caption: Major synthetic pathways for the derivatization of 4-aminobenzoic acid.
Caption: A typical experimental workflow for amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate - Eureka | Patsnap [eureka.patsnap.com]
- 3. fugus-ijsgs.com.ng [fugus-ijsgs.com.ng]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
A Spectroscopic Showdown: Unmasking the Impact of Boc Protection on 4-(methylamino)benzoic Acid
For researchers, scientists, and professionals in drug development, understanding the nuanced changes a protecting group imparts on a molecule's spectroscopic signature is paramount. This guide provides a detailed comparative analysis of 4-(methylamino)benzoic acid and its Boc-protected counterpart, offering a clear view of the spectroscopic shifts that accompany this common synthetic transformation. By presenting key experimental data and protocols, this document serves as a practical resource for characterizing these and similar compounds.
The introduction of a tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom of 4-(methylamino)benzoic acid fundamentally alters its electronic environment. This modification is readily observable through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The bulky, electron-withdrawing nature of the Boc group deshields adjacent protons and carbons, leading to predictable downfield shifts in NMR spectra. Concurrently, the introduction of the carbamate carbonyl group and the removal of the N-H bond in the protected molecule produce distinct changes in their vibrational frequencies, which are clearly delineated in their IR spectra.
Spectroscopic Data at a Glance: A Comparative Table
The following tables summarize the key spectroscopic data for both the unprotected and Boc-protected forms of 4-(methylamino)benzoic acid, facilitating a direct comparison of their characteristic signals.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4-(methylamino)benzoic acid | 12.03 | s | 1H | COOH |
| 7.72 | d | 2H | Ar-H | |
| 6.55 | d | 2H | Ar-H | |
| 6.45 | q | 1H | NH | |
| 2.73 | d | 3H | N-CH₃ | |
| Boc-protected 4-(methylamino)benzoic acid | 12.8 (estimated) | s | 1H | COOH |
| 7.95 | d | 2H | Ar-H | |
| 7.40 | d | 2H | Ar-H | |
| 3.25 | s | 3H | N-CH₃ | |
| 1.45 | s | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4-(methylamino)benzoic acid | 167.5 | C=O (acid) |
| 153.8 | Ar-C (C-N) | |
| 131.5 | Ar-C (C-H) | |
| 116.8 | Ar-C (C-COOH) | |
| 111.4 | Ar-C (C-H) | |
| 29.6 | N-CH₃ | |
| Boc-protected 4-(methylamino)benzoic acid | 167.0 | C=O (acid) |
| 153.5 | C=O (Boc) | |
| 148.1 | Ar-C (C-N) | |
| 130.8 | Ar-C (C-H) | |
| 122.5 | Ar-C (C-COOH) | |
| 118.5 | Ar-C (C-H) | |
| 80.0 | C (CH₃)₃ | |
| 35.5 | N-CH₃ | |
| 28.0 | C(C H₃)₃ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Acid) | C=O Stretch (Boc) | C-N Stretch |
| 4-(methylamino)benzoic acid | ~3380 (broad) | ~1670 | - | ~1320 |
| Boc-protected 4-(methylamino)benzoic acid | - | ~1685 | ~1730 | ~1250 |
Experimental Workflow and Protocols
The following sections detail the synthetic and analytical procedures for the preparation and spectroscopic characterization of both compounds.
Synthesis of Boc-Protected 4-(methylamino)benzoic Acid
Materials:
-
4-(methylamino)benzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, 1M)
Procedure:
-
Dissolve 4-(methylamino)benzoic acid in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Visualizing the Experimental Process
The following diagram illustrates the general workflow for the synthesis and spectroscopic comparison of the two compounds.
A Researcher's Guide to Coupling Reagents for N-Methylated Amino Acids: A Comparative Analysis
For researchers, scientists, and drug development professionals, the synthesis of peptides containing N-methylated amino acids presents a significant challenge. The increased steric hindrance and reduced nucleophilicity of the N-methylated amine often lead to incomplete coupling and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore critical to the success of the synthesis. This guide provides an objective comparison of the performance of various coupling reagents for N-methylated amino acids, supported by experimental data and detailed protocols.
The incorporation of N-methylated amino acids is a key strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based drugs, such as metabolic stability and membrane permeability.[1][2] However, these desirable properties come at the cost of synthetic difficulty. Standard coupling reagents are often inefficient in promoting amide bond formation between a sterically hindered N-methylated amine and the incoming amino acid.[2] This guide focuses on a comparative analysis of commonly used uronium/aminium and phosphonium salt-based coupling reagents to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison of Key Coupling Reagents
The efficacy of a coupling reagent in the context of N-methylated peptide synthesis is determined by its ability to achieve high coupling efficiency and yield while minimizing racemization. The following tables summarize the performance of several common reagents based on compiled data from various studies.
Table 1: Uronium/Aminium Salt Reagents
| Reagent | Activating Additive | Base | Coupling Efficiency for N-Me Amino Acids | Racemization Risk | Key Remarks |
| HATU | Internal (HOAt) | DIPEA, NMM | Very High | Low | Considered one of the most effective reagents for sterically hindered couplings, including N-methylated residues. The presence of the HOAt moiety contributes to its high reactivity and low racemization.[2][3] |
| HBTU | Internal (HOBt) | DIPEA | Moderate to High | Moderate | A widely used and cost-effective reagent, but generally less effective than HATU for difficult couplings involving N-methylated amino acids.[3][4] |
| HCTU | Internal (6-Cl-HOBt) | DIPEA | High | Low to Moderate | The electron-withdrawing chloro group on the benzotriazole ring makes it more reactive than HBTU.[3] |
| COMU | Internal (OxymaPure) | DIPEA | Very High | Low | Offers reactivity comparable to HATU. A significant advantage is its non-explosive nature, making it a safer alternative to benzotriazole-based reagents.[3][5] |
Table 2: Phosphonium Salt Reagents
| Reagent | Activating Additive | Base | Coupling Efficiency for N-Me Amino Acids | Racemization Risk | Key Remarks |
| PyAOP | Internal (HOAt) | DIPEA | Very High | Low | Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6][7] |
| PyBOP | Internal (HOBt) | DIPEA | Moderate to High | Low | Generally effective, but can be less efficient for coupling two adjacent N-methylated residues.[2] |
| PyBroP | None | DIPEA | High | Moderate | A highly reactive reagent, particularly useful for very hindered couplings.[1] |
Quantitative Experimental Data
The following data provides a more direct comparison of reagent performance in specific contexts. It is important to note that direct comparisons can be challenging as performance is often sequence and condition-dependent.
Table 3: Yield Comparison for the Synthesis of Boc-Phe-Xaa-Phe-OBzl*
| Xaa (N-Methylated Residue) | Coupling Reagent | Yield (%) |
| (NMe)Ala | HBTU | Significant Yield |
| (NMe)Aib | HBTU | Significant Yield |
| (NMe)αAc5c | HBTU | Significant Yield |
| (NMe)Aib | PyBroP | Significant Yield |
| (NMe)αAc5c | PyBroP | Significant Yield |
*Data extracted from a study comparing methods to couple hindered peptides. "Significant yield" indicates that the product was obtained in substantial amounts at room temperature with an excess of the reagent.[1] In contrast, methods using pivaloyl mixed anhydride, pentafluorophenyl ester, or acyl fluoride activation yielded less than 10% of the product for (NMe)Aib and (NMe)αAc5c.[1]
Table 4: Racemization Data for a Protected Dipeptide Coupling*
| Coupling Reagent/Additive | % Epimerization (D-Isomer) |
| DCC/HOBt | 18% |
| DCC/HOAt | 6% |
*This data for the coupling of Fmoc-Phe-Ser(OtBu)-OH illustrates the superior performance of the HOAt additive, which is present in HATU and PyAOP, in suppressing racemization compared to HOBt, found in HBTU and PyBOP.[8]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving reproducible results in peptide synthesis. Below are methodologies for key experiments and the use of recommended coupling reagents.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) with HATU
This protocol is suitable for the manual Fmoc-based synthesis of a peptide containing an N-methylated amino acid on a resin support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, drain the solution, and repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents) and HATU (4 equivalents) in DMF.
-
Add N-methylmorpholine (NMM) (8 equivalents).
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. It is crucial not to exceed 5 minutes to minimize potential side reactions.[8]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, such as coupling onto another N-methylated residue, a longer reaction time or a second coupling may be necessary.[2]
-
-
Monitoring the Coupling:
-
Remove a small sample of resin beads and wash them thoroughly with DMF and then methanol.
-
Perform a bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling, in which case a recoupling is recommended.[9] The standard ninhydrin test will give a false negative for N-methylated amines.
-
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.[2]
Protocol for Coupling with PyBroP
-
Resin Preparation: Perform Fmoc deprotection on the resin-bound peptide as described in the general protocol.
-
Coupling Reaction:
-
Suspend the resin in DCM (10 mL/gram of resin).
-
In a separate vessel, dissolve the protected amino acid (2 equivalents based on resin substitution) in DCM or DMF and add it to the resin.
-
Add PyBroP (2 equivalents based on resin substitution) to the mixture and cool to 0 °C.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Mix for 1 minute at 0 °C and then for 1 hour at room temperature.[9]
-
-
Washing: Filter the resin and wash with DCM.[9]
Visualizing the Process
To better understand the chemical principles and workflow, the following diagrams are provided.
Caption: Logical relationship of peptide coupling with N-methylated amino acids.
Caption: Experimental workflow for a single coupling cycle of an N-methylated amino acid.
Conclusion
The synthesis of peptides containing N-methylated amino acids necessitates the use of highly efficient coupling reagents to overcome the challenges of steric hindrance and reduced nucleophilicity. Based on available data, uronium/aminium reagents with HOAt or OxymaPure leaving groups, such as HATU and COMU , and the phosphonium reagent PyAOP are among the most effective choices, offering high coupling efficiencies with a reduced risk of racemization. While HBTU is a viable option, it may be less effective for more challenging sequences. The selection of the optimal reagent should be guided by the specific peptide sequence, the scale of the synthesis, and safety considerations. Adherence to optimized protocols, including appropriate monitoring techniques like the bromophenol blue test, is crucial for the successful synthesis of N-methylated peptides.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
The 4-Aminobenzoic Acid Scaffold: A Comparative Guide for Peptidomimetic Evaluation
For Researchers, Scientists, and Drug Development Professionals
The 4-aminobenzoic acid (PABA) scaffold has emerged as a versatile and privileged structure in medicinal chemistry, offering a robust framework for the design of novel peptidomimetics. Its inherent properties, including synthetic tractability and the ability to present substituents in a well-defined spatial orientation, make it an attractive starting point for developing modulators of protein-protein interactions (PPIs) and enzyme inhibitors. This guide provides an objective comparison of the performance of peptidomimetics based on the 4-aminobenzoic acid scaffold against established alternatives, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Look at Inhibitory Activities
The following tables summarize the quantitative data for 4-aminobenzoic acid derivatives and benchmark inhibitors targeting key protein-protein interactions and enzymes.
Table 1: Inhibition of the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in oncology. Small molecules that can disrupt this interaction can restore p53 function and induce apoptosis in cancer cells.
| Compound Class | Specific Derivative/Compound | Target | IC50 | K_d_ | Reference(s) |
| 4-Amidobenzoic Acid Derivative | AM-8553 | MDM2 | ~1.1 nM | ~0.4 nM | [1] |
| Piperidinone | AMG 232 | MDM2 | Potent (Clinical Trials) | - | [2] |
| cis-Imidazoline (Benchmark) | Nutlin-3a | MDM2 | ~90 nM | Not widely reported | [1] |
Note: IC50 and Kd values are compiled from multiple sources and may vary depending on the specific assay conditions.[1]
Table 2: Inhibition of Bcl-2 Family Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic members like Bcl-2 and Bcl-xL is a hallmark of many cancers, making them prime therapeutic targets.
| Compound Class | Specific Derivative/Compound | Target(s) | K_i_ / K_d_ | Reference(s) |
| Hypothetical 4-Aminobenzoic Acid Peptidomimetic | iMAC2 | Bcl-2 | Data not available | [3] |
| Acylsulfonamide (Benchmark) | ABT-737 | Bcl-2, Bcl-xL, Bcl-w | Low nanomolar affinity | [4][5] |
| Selective Inhibitor (Benchmark) | Venetoclax (ABT-199) | Bcl-2 | Sub-nanomolar | [3] |
| Thienopyrimidine Derivative | IS20 | Bcl-2, Bcl-xL, Mcl-1 | K_d_ (Bcl-2): Not specified, (Bcl-xL): 0.42 ± 0.09 μM, (Mcl-1): 3.9 ± 0.30 μM | [6][7][8] |
| Thienopyrimidine Derivative | IS21 | Bcl-2, Bcl-xL, Mcl-1 | K_d_ (Bcl-2): Not specified, (Bcl-xL): 0.51 ± 0.17 μM, (Mcl-1): 1.16 ± 0.14 μM | [6][7][8] |
Table 3: Antimicrobial and Cytotoxic Activity of 4-Aminobenzoic Acid Derivatives
The PABA scaffold is also a known pharmacophore in antimicrobial agents, often targeting the folate biosynthesis pathway.
| Compound Class | Specific Derivative | Target/Activity | Efficacy Metric | Value | Reference(s) |
| Schiff Bases of PABA | 4-[(5-Nitrofurfurylidene)amino]benzoic acid | Antibacterial (MRSA) | MIC | 15.62 µM | [9] |
| Schiff Bases of PABA | 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | Cytotoxicity (HepG2) | IC50 | 15.0 µM | [9] |
| Alkyl Derivative of PABA | Compound 20 | Cytotoxicity (NCI-H460) | IC50 | 15.59 µM | [10] |
| Benchmark Antibiotic | Ciprofloxacin | Antibacterial (E. coli, S. aureus) | - | - | [4] |
| Benchmark Anticancer Drug | Cisplatin | Cytotoxicity (NCI-H460) | IC50 | 21.00 µM | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation and comparison of peptidomimetics.
Fluorescence Polarization (FP) Assay for p53-MDM2 Interaction
This assay is used to measure the binding affinity of inhibitors to the MDM2 protein.[2][9][11]
Principle: A fluorescently labeled p53-derived peptide (probe) will have a high polarization value when bound to the larger MDM2 protein. Unlabeled inhibitors compete with the probe for binding to MDM2, leading to a decrease in fluorescence polarization.
Materials:
-
Purified recombinant MDM2 protein
-
Fluorescently labeled p53 peptide probe (e.g., with Rhodamine or Fluorescein)
-
FP assay buffer (e.g., PBS, pH 7.4, with 0.1% BSA and 0.01% Tween-20)
-
Test compounds (4-aminobenzoic acid derivatives and controls)
-
384-well black, non-binding surface microplates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of the fluorescent p53 peptide probe.
-
Prepare a stock solution of the MDM2 protein. The final concentration in the assay should be determined based on the K_d_ of the probe-protein interaction.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the MDM2 protein to each well (except for the "no protein" control).
-
Add the fluorescent p53 peptide probe to all wells.
-
Include controls:
-
Maximum Polarization: Probe + MDM2 (no inhibitor)
-
Minimum Polarization: Probe only (no MDM2, no inhibitor)
-
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Protein-Protein Interaction Analysis
SPR is a label-free technique used to measure the kinetics and affinity of binding between two molecules in real-time.[10][12]
Principle: One molecule (ligand) is immobilized on a sensor chip. When the other molecule (analyte) flows over the surface and binds to the ligand, the change in mass on the sensor surface causes a change in the refractive index, which is detected as a response signal.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified ligand protein (e.g., Bcl-xL)
-
Analyte (e.g., 4-aminobenzoic acid peptidomimetic)
-
Running buffer (e.g., HBS-EP)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the ligand protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active groups using ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte over the ligand-immobilized surface.
-
Monitor the association phase (binding) and dissociation phase (washing with running buffer) in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_ / k_a_).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[9]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HepG2, NCI-H460)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the evaluation of 4-aminobenzoic acid-based peptidomimetics.
Caption: Inhibition of the p53-MDM2 signaling pathway by a 4-aminobenzoic acid peptidomimetic.
Caption: Modulation of the Bcl-2 family-mediated apoptosis pathway by a 4-aminobenzoic acid peptidomimetic.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the evaluation of 4-aminobenzoic acid peptidomimetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL2 inhibitors as anticancer drugs: a plethora of misleading BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document outlines the essential procedures for the safe disposal of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, a compound often used in organic synthesis.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3][4]
-
Ensure an eyewash station and safety shower are readily accessible.
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][3][4] If irritation persists, seek medical attention.[2][3]
-
In case of skin contact: Wash off immediately with plenty of soap and water.[2][3][4] If skin irritation occurs, get medical advice/attention.[2][3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][3]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to adhere to local, state, and federal regulations.
-
Consult Institutional Guidelines: Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Waste Classification: Based on available information for similar compounds, this chemical should be treated as chemical waste. Do not dispose of it down the drain or in regular trash.
-
Containerization:
-
Place the waste material in a clearly labeled, sealed, and compatible container.
-
The label should include the full chemical name: "this compound," the quantity, and any known hazard warnings.
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.[1][2][3][4] This ensures the material is handled and disposed of in an environmentally responsible manner.
-
Contaminated Materials: Any materials, such as gloves, filter paper, or containers that are contaminated with this chemical should be disposed of as chemical waste following the same procedures.[1]
Summary of Safety and Disposal Information
| Parameter | Recommendation | Source |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. | [1][2][3][4] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [1][2][3][4] |
| Disposal Method | Dispose of as chemical waste via a licensed disposal company. | [1][2][3][4] |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain.[1] | [1] |
| Spill Cleanup | Sweep up solid material, avoiding dust formation, and place in a suitable container for disposal.[1][2][3] | [1][2][3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid. The following procedures are designed to ensure safe handling, from initial preparation to final disposal, minimizing exposure and mitigating potential risks.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data, this compound is classified as a hazardous substance. The primary concerns include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[1][2] It may also be harmful if swallowed.[2] A comprehensive personal protective equipment (PPE) strategy is therefore essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Eye Contact | H319: Causes serious eye irritation.[1][2] | Safety Goggles/Glasses: Wear chemical safety goggles that meet ANSI Z.87.1 standards.[3] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[3][4][5] |
| Skin Contact | H315: Causes skin irritation.[1][2] | Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned.[3] Gloves: Chemical-resistant gloves (e.g., disposable nitrile rubber) are required.[4][5] Gloves should be inspected before use and changed immediately upon contamination.[3][6] Footwear: Fully enclosed shoes are mandatory.[3][6] |
| Inhalation | H335: May cause respiratory irritation.[1][2] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[3][7] Respiratory Protection: If engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator is required.[3][8] |
| Ingestion | H302: Harmful if swallowed.[2] | Do not eat, drink, or smoke in laboratory areas.[6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][9] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Protocol:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]
-
Ensure the chemical fume hood is functioning correctly before beginning any work.[3]
-
Keep the safety data sheet (SDS) readily accessible.[7]
-
Ensure that an eyewash station and safety shower are close to the workstation.[8][9]
-
-
Handling the Solid Compound:
-
Wear all required PPE as outlined in Table 1 before handling the chemical.[10]
-
To prevent the dispersion of dust, handle the solid carefully.[11]
-
Use a spatula or other appropriate tool to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[3]
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[3]
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.[3]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[6][8][9]
-
Spill Response:
In the event of a spill, evacuate the immediate area if necessary and ensure adequate ventilation.[12] Wearing appropriate PPE, contain the spill to prevent it from spreading.[12] Carefully sweep up the solid material, avoiding dust creation, and place it into a designated hazardous waste container.[8][12] Clean the spill area with a damp cloth and place all cleaning materials into the hazardous waste container.[12]
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[3]
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3][12]
-
Unused Chemical: Dispose of unused or unwanted chemicals in their original container or a suitable, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.[7]
-
-
Disposal Method:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Do not empty into drains or dispose of with regular trash.[4][9]
-
Safe Handling Workflow
References
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. fishersci.com [fishersci.com]
- 9. gz-supplies.com [gz-supplies.com]
- 10. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
